Product packaging for Pyrazine-2-sulfinic acid(Cat. No.:)

Pyrazine-2-sulfinic acid

Cat. No.: B15059493
M. Wt: 144.15 g/mol
InChI Key: RJRWJVHKZZLJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrazine-2-sulfinic acid (CAS 1195873-57-4) is a chemical compound with the molecular formula C4H4N2O2S and an average mass of 144.15 g/mol . This reagent serves as a versatile building block in scientific research, particularly in materials science and corrosion inhibition studies. Research has demonstrated its efficacy as a corrosion inhibitor for steel in sulfuric acid solutions, where it can achieve high inhibition efficiency . Its molecular structure, featuring both a sulfinic acid group and a nitrogen-rich pyrazine ring, allows it to act as a ligand in coordination chemistry. It is used in the construction of functional supramolecular structures and metal-organic frameworks (MOFs), such as copper-based polymers, which are investigated for their thermal stability and fluorescent properties . Sulfinic acids, as a class, are known to be more acidic than their carboxylic acid counterparts and can be susceptible to disproportionation; their conjugate bases, sulfinate salts, are often more stable and are typically used in further synthetic transformations . This product is intended for research purposes and is designated as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2S B15059493 Pyrazine-2-sulfinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

pyrazine-2-sulfinic acid

InChI

InChI=1S/C4H4N2O2S/c7-9(8)4-3-5-1-2-6-4/h1-3H,(H,7,8)

InChI Key

RJRWJVHKZZLJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)S(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrazine-2-Sulfinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for pyrazine-2-sulfinic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this compound, this document outlines a robust and well-established two-step approach commencing from a plausible starting material, 2-mercaptopyrazine. The proposed pathway involves the initial synthesis of a key intermediate, pyrazine-2-sulfonyl chloride, followed by its reduction to the target molecule.

This guide furnishes detailed, inferred experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the chemical pathways and experimental workflows to facilitate a deeper understanding and practical implementation by researchers in the field.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached in two primary stages:

  • Oxidative Chlorination of 2-Mercaptopyrazine: The initial step involves the conversion of 2-mercaptopyrazine to the highly reactive intermediate, pyrazine-2-sulfonyl chloride. This transformation is typically achieved through oxidative chlorination.

  • Reduction of Pyrazine-2-Sulfonyl Chloride: The subsequent and final step is the reduction of the sulfonyl chloride to the desired this compound. This is a standard transformation for which several reducing agents are known to be effective.

The overall synthesis is depicted in the following reaction scheme:

This compound Synthesis Pathway 2-Mercaptopyrazine 2-Mercaptopyrazine Pyrazine-2-sulfonyl_chloride Pyrazine-2-sulfonyl_chloride 2-Mercaptopyrazine->Pyrazine-2-sulfonyl_chloride Oxidative Chlorination (e.g., Cl2, H2O, HCl) Pyrazine-2-sulfinic_acid Pyrazine-2-sulfinic_acid Pyrazine-2-sulfonyl_chloride->Pyrazine-2-sulfinic_acid Reduction (e.g., Na2SO3, NaHCO3, H2O)

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis steps. These values are based on general methodologies for analogous reactions and should be considered as starting points for optimization.

Table 1: Synthesis of Pyrazine-2-sulfonyl Chloride

ParameterValueReference
Starting Material 2-MercaptopyrazineInferred
Reagents Chlorine, Hydrochloric Acid, WaterGeneral Method
Solvent AqueousGeneral Method
Reaction Temperature 0-10 °CGeneral Method
Reaction Time 1-2 hoursGeneral Method
Typical Yield 60-75%Analogous Reactions
Purification Method ExtractionGeneral Method

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material Pyrazine-2-sulfonyl ChlorideInferred
Reagents Sodium Sulfite, Sodium BicarbonateGeneral Method
Solvent WaterGeneral Method
Reaction Temperature 0-25 °CGeneral Method
Reaction Time 1-3 hoursGeneral Method
Typical Yield 70-90%Analogous Reactions
Purification Method Precipitation/CrystallizationGeneral Method

Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Synthesis of Pyrazine-2-sulfonyl Chloride

This procedure details the oxidative chlorination of 2-mercaptopyrazine.

Materials:

  • 2-Mercaptopyrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine gas (Cl₂) or a suitable chlorinating agent

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a thermometer, suspend 2-mercaptopyrazine in a mixture of concentrated hydrochloric acid and water at 0 °C using an ice bath.

  • Slowly bubble chlorine gas through the stirred suspension. Monitor the reaction temperature and maintain it below 10 °C.

  • Continue the addition of chlorine gas until the reaction is complete (cessation of heat evolution and color change).

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude pyrazine-2-sulfonyl chloride.

  • The crude product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.

Experimental_Workflow_Sulfonyl_Chloride cluster_reaction Reaction Setup cluster_workup Workup Start Suspend 2-Mercaptopyrazine in aq. HCl Cool Cool to 0 °C Start->Cool Chlorinate Bubble Cl2 gas (T < 10 °C) Cool->Chlorinate Extract Extract with CH2Cl2 Chlorinate->Extract Reaction Complete Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pyrazine-2-sulfonyl Chloride Concentrate->Product Yields

Caption: Experimental workflow for the synthesis of pyrazine-2-sulfonyl chloride.

Synthesis of this compound

This procedure details the reduction of pyrazine-2-sulfonyl chloride to the target compound.

Materials:

  • Pyrazine-2-sulfonyl Chloride

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of sodium sulfite and sodium bicarbonate in deionized water in a round-bottom flask and cool it to 0 °C in an ice bath.

  • Slowly add the crude pyrazine-2-sulfonyl chloride to the stirred, cold sulfite solution. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture carefully with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain this compound.

Experimental_Workflow_Sulfinic_Acid cluster_reaction Reaction Setup cluster_workup Workup and Isolation Start Prepare aq. Na2SO3/NaHCO3 solution Cool Cool to 0 °C Start->Cool Add_Sulfonyl_Chloride Add Pyrazine-2-sulfonyl Chloride Cool->Add_Sulfonyl_Chloride Stir Stir and warm to RT Add_Sulfonyl_Chloride->Stir Acidify Acidify with HCl (pH 2-3) Stir->Acidify Reaction Complete Precipitate Cool to induce precipitation Acidify->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash_Dry Wash with cold water and dry Filter->Wash_Dry Product This compound Wash_Dry->Product Yields

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

This technical guide provides a detailed and actionable framework for the synthesis of this compound. While the presented protocols are inferred from well-established chemical principles, researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific laboratory settings. The successful synthesis of this pyrazine derivative will provide a valuable building block for further research and development in the pharmaceutical and materials science industries.

An In-depth Technical Guide to the Formation of Pyrazine-2-sulfinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of a proposed mechanism for the formation of Pyrazine-2-sulfinic acid, a key intermediate in the development of novel therapeutic agents. Due to the limited direct literature on the synthesis of this specific compound, this guide outlines a robust and well-precedented synthetic strategy: the palladium-catalyzed sulfination of a 2-halopyrazine utilizing a sulfur dioxide surrogate. The methodologies, reaction pathways, and expected data are based on established principles of organic synthesis and catalysis.

Proposed Core Mechanism: Palladium-Catalyzed Sulfination

The most plausible and modern approach for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. This method circumvents the challenges associated with the direct sulfination of the pyrazine ring and offers high regioselectivity and functional group tolerance. The proposed key transformation is the reaction of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with a stable, solid sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).

The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the 2-halopyrazine, forming a Pyrazinyl-Palladium(II) complex.

  • Sulfur Dioxide Insertion: A molecule of sulfur dioxide, released from the DABSO surrogate, inserts into the Pyrazinyl-Palladium bond. This step forms a pyrazinyl-palladium-sulfinate complex.

  • Reductive Elimination (or subsequent reaction): The pyrazinyl-palladium-sulfinate complex can then undergo further transformation to yield the desired this compound or its corresponding salt, regenerating the Palladium(0) catalyst. The exact nature of this final step can vary depending on the reaction conditions and the presence of additives.

This palladium-catalyzed approach is advantageous due to its mild reaction conditions and the commercial availability of the starting materials.

Visualizing the Catalytic Cycle

Palladium-Catalyzed Sulfination of 2-Halopyrazine cluster_0 Catalytic Cycle Pd(0) Pd(0) Pyrazinyl-Pd(II)-X Pyrazinyl-Pd(II)-X Pd(0)->Pyrazinyl-Pd(II)-X Oxidative Addition (2-Halopyrazine) Pyrazinyl-Pd(II)-SO2X Pyrazinyl-Pd(II)-SO2X Pyrazinyl-Pd(II)-X->Pyrazinyl-Pd(II)-SO2X SO2 Insertion (from DABSO) Pyrazinyl-Pd(II)-SO2X->Pd(0) Reductive Elimination (or subsequent steps) Pyrazine-2-sulfinate Pyrazine-2-sulfinate Pyrazinyl-Pd(II)-SO2X->Pyrazine-2-sulfinate Product Formation

Caption: Proposed catalytic cycle for the formation of Pyrazine-2-sulfinate.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound via the palladium-catalyzed sulfination of 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: A dried Schlenk flask is charged with 2-chloropyrazine (1.0 eq), DABSO (1.1 eq), Palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Anhydrous, degassed solvent is added to the flask via syringe.

  • Reaction: The reaction mixture is stirred and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the this compound or its corresponding salt.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble and dry glassware start->setup reagents Charge flask with reagents: - 2-Chloropyrazine - DABSO - Pd(OAc)2 - Ligand setup->reagents inert Establish inert atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent reaction Heat and stir reaction mixture (80-110 °C) solvent->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, remove solvent, and perform aqueous work-up monitor->workup Complete purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical molar ratios and expected yields for the proposed synthesis.

Reagent/ParameterMolar Ratio (relative to 2-Chloropyrazine)Notes
2-Chloropyrazine1.0 eqStarting material.
DABSO1.1 - 1.5 eqSulfur dioxide source.
Palladium(II) acetate0.02 - 0.1 eqCatalyst.
Phosphine Ligand0.04 - 0.2 eqStabilizes the palladium catalyst.
Solvent-Anhydrous and degassed.
Temperature80 - 110 °CReaction temperature.
Expected Yield 60 - 85% Based on analogous reactions in the literature.

Characterization of this compound

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons of the pyrazine ring would appear in the downfield region (typically δ 8.0-9.0 ppm). The sulfinic acid proton (-SO₂H) may be observable as a broad singlet, though it can exchange with solvent.
¹³C NMR Aromatic carbons of the pyrazine ring would be observed in the typical aromatic region (δ 120-160 ppm). The carbon attached to the sulfinic acid group would be significantly deshielded.
IR Spectroscopy Characteristic stretching frequencies for the S=O bond of the sulfinic acid group would be expected in the range of 1090-1040 cm⁻¹. The O-H stretch of the acid would appear as a broad band around 2900-3300 cm⁻¹.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₂O₂S, MW: 144.15 g/mol ). Fragmentation patterns would likely involve the loss of SO₂.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed palladium-catalyzed methodology represents a state-of-the-art approach that should be readily applicable by researchers in the field of drug discovery and development. Experimental validation of this proposed route is a logical next step.

An In-depth Technical Guide to the Synthesis of Pyrazine-2-sulfinic Acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of Pyrazine-2-sulfinic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct, published synthetic protocols for this specific compound, this guide outlines the most promising methodologies based on established chemical transformations of pyrazine and other heterocyclic systems.

Executive Summary

The synthesis of this compound can be approached through two primary strategic pathways, each utilizing a different commercially available starting material. The most direct route involves the nucleophilic substitution of a halogenated pyrazine, such as 2-chloropyrazine, with a sulfinating agent. An alternative, two-step approach consists of the initial synthesis of a more stable precursor, pyrazine-2-sulfonic acid, followed by its selective reduction. This guide details the theoretical basis and general experimental considerations for both approaches, providing researchers with a solid foundation for the development of a robust synthetic protocol.

Synthetic Pathways and Starting Materials

The selection of an appropriate starting material is contingent on factors such as commercial availability, cost, and the desired synthetic route. For the synthesis of this compound, two principal starting materials are considered: 2-Chloropyrazine and Pyrazine.

Route 1: From 2-Chloropyrazine

2-Chloropyrazine is an attractive starting material due to the reactivity of the chloro-substituent towards nucleophilic aromatic substitution. This allows for the direct introduction of the sulfinic acid moiety or a precursor.

Method A: Direct Sulfinylation

This method involves the reaction of 2-chloropyrazine with a sulfinating agent, such as sodium dithionite or a metal sulfinate salt.

Experimental Protocol (General Procedure)

A detailed experimental protocol for the direct sulfinylation of 2-chloropyrazine to yield this compound is not explicitly available in the reviewed literature. However, a general procedure can be extrapolated from known methods for the synthesis of aryl sulfinic acids from aryl halides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-chloropyrazine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: A sulfinating agent, for instance, sodium dithionite (Na₂S₂O₄) or a pre-formed sulfinate salt, is added to the solution. The use of a phase-transfer catalyst may be beneficial.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-150 °C, and stirred for a period of several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system.

Method B: From Pyrazine-2-sulfonic Acid (via 2-Chloropyrazine)

This two-step approach first involves the synthesis of the more stable pyrazine-2-sulfonic acid from 2-chloropyrazine, followed by its reduction.

Step 1: Synthesis of Sodium Pyrazine-2-sulfonate

A documented procedure for the synthesis of the sodium salt of pyrazine sulfonic acid provides a reliable entry point to this intermediate.

Experimental Protocol: Synthesis of Sodium Pyrazine-2-sulfonate

  • Reaction Setup: In a sealed tube or a high-pressure reactor, 2-chloropyrazine is combined with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Reaction Conditions: The mixture is heated to approximately 150-170 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid residue is then triturated with a suitable organic solvent (e.g., hot ethanol) to dissolve the sodium pyrazine-2-sulfonate, leaving behind inorganic salts. The organic solution is then cooled to induce crystallization of the desired product.

Step 2: Reduction of Pyrazine-2-sulfonic Acid to this compound

The selective reduction of an aryl sulfonic acid to an aryl sulfinic acid requires mild reducing agents to avoid over-reduction to the corresponding thiol.

Experimental Protocol (General Procedure for Reduction)

  • Preparation of the Sulfonyl Chloride: The pyrazine-2-sulfonic acid (or its sodium salt) is first converted to the more reactive pyrazine-2-sulfonyl chloride. This can be achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Reduction: The crude pyrazine-2-sulfonyl chloride is then dissolved in a suitable solvent and treated with a mild reducing agent. Common reagents for this transformation include sodium sulfite (Na₂SO₃) or zinc dust in a neutral or slightly acidic medium.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is worked up by filtration to remove any inorganic solids. The filtrate is then acidified to precipitate the this compound. The product is collected by filtration and can be purified by recrystallization.

Quantitative Data Summary

Specific quantitative data for the synthesis of this compound is not available in the current literature. The following table provides a general overview of expected yields for analogous reactions, which can serve as a benchmark for laboratory work.

Starting MaterialReagentsProductTypical Yield Range (%)
2-ChloropyrazineSodium DithioniteThis compound40-60 (Estimated)
2-ChloropyrazineSodium SulfiteSodium Pyrazine-2-sulfonate60-80
Pyrazine-2-sulfonyl ChlorideSodium Sulfite / ZincThis compound50-70 (Estimated)

Logical Synthesis Workflow

The following diagram illustrates the logical progression of the synthetic routes described above.

Synthesis_Workflow Start_Chloro 2-Chloropyrazine Sulfinic_Acid This compound Start_Chloro->Sulfinic_Acid Direct Sulfinylation (e.g., Na₂S₂O₄) Sulfonic_Acid_Na Sodium Pyrazine-2-sulfonate Start_Chloro->Sulfonic_Acid_Na Nucleophilic Substitution (Na₂SO₃, heat) Sulfonyl_Chloride Pyrazine-2-sulfonyl Chloride Sulfonic_Acid_Na->Sulfonyl_Chloride Chlorination (e.g., SOCl₂) Sulfonyl_Chloride->Sulfinic_Acid Reduction (e.g., Na₂SO₃, Zn)

Caption: Synthetic pathways to this compound.

Conclusion

While a definitive, optimized protocol for the synthesis of this compound is not yet published, this guide provides a robust framework for its preparation based on well-established synthetic methodologies. The direct sulfinylation of 2-chloropyrazine represents the most atom-economical approach, while the two-step synthesis via pyrazine-2-sulfonic acid may offer advantages in terms of intermediate stability and purification. Researchers are encouraged to use the general protocols provided herein as a starting point for the development of a specific and optimized synthetic procedure. Careful monitoring of reaction progress and thorough characterization of the final product will be crucial for success.

Spectroscopic Characterization of Pyrazine-2-sulfinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for Pyrazine-2-sulfinic acid, this section provides a predictive analysis of its spectroscopic signature. The following tables summarize the experimental data for pyrazine and pyridine-2-sulfonic acid, which serve as a basis for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is expected to exhibit a unique set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing sulfinic acid group will significantly influence the chemical shifts of the pyrazine ring protons and carbons.

¹H NMR: The pyrazine ring protons are expected to appear in the aromatic region (δ 8.0-9.0 ppm). The proton at position 3, being adjacent to the sulfinic acid group, is predicted to be the most downfield. The protons at positions 5 and 6 will be in a more complex splitting environment. The acidic proton of the sulfinic acid group would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon atom attached to the sulfinic acid group (C2) is expected to be the most deshielded. The other carbon atoms of the pyrazine ring will also show distinct chemical shifts influenced by the substituent.

Reference NMR Data:

Table 1: ¹H and ¹³C NMR Data for Pyrazine

NucleusChemical Shift (ppm)MultiplicitySolvent
¹H8.59sCDCl₃
¹³C145.1-Dioxane

Table 2: ¹H NMR Data for Pyridine-2-sulfonic Acid

NucleusChemical Shift (ppm)MultiplicitySolvent
¹H8.0-8.8mD₂O
Infrared (IR) Spectroscopy

The IR spectrum of This compound is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • S=O stretch: A strong absorption band is expected in the region of 1050-1200 cm⁻¹.

  • S-O-H stretch: A broad band corresponding to the O-H stretching of the sulfinic acid group is anticipated in the region of 2500-3300 cm⁻¹.

  • Aromatic C-H stretch: Weak to medium bands are expected above 3000 cm⁻¹.

  • C=N and C=C stretching: Characteristic bands for the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

Reference IR Data:

Table 3: Key IR Absorption Bands for Pyrazine [1][2]

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch~3050Medium
C=N, C=C stretch1400-1600Medium-Strong
C-H in-plane bend1000-1300Medium
C-H out-of-plane bend700-900Strong

Table 4: Key IR Absorption Bands for Pyridine-2-sulfonic Acid

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (broad)2500-3300Strong, Broad
S=O stretch1030-1250Strong
Aromatic C-H stretch~3100Medium
Ring vibrations1400-1600Medium-Strong
Mass Spectrometry (MS)

The mass spectrum of This compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the sulfinic acid group (SO₂H) or parts of it, such as SO₂ or OH.

  • Molecular Ion (M⁺): The mass corresponding to the exact molecular weight of this compound.

  • Key Fragments: Expect fragments corresponding to the pyrazinyl cation (loss of SO₂H) and potentially fragments from the cleavage of the pyrazine ring.

Reference MS Data:

Table 5: Mass Spectrometry Data for Pyrazine [3]

m/zRelative Intensity (%)Assignment
80100[M]⁺
5345[M-HCN]⁺
2642[C₂H₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • To confirm the acidic proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquisition (ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Acquisition (EI):

    • Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source where it is bombarded with high-energy electrons.

    • Acquire the mass spectrum.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI-HRMS) purification->ms interpretation Combined Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation of This compound interpretation->structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

Stability and Degradation Profile of Pyrazine-2-sulfinic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of Pyrazine-2-sulfinic acid is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of chemical reactivity for the sulfinic acid functional group and the pyrazine heterocyclic system. The information presented herein is intended to be a predictive overview to guide experimental design and hypothesis testing.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a sulfinic acid group. The stability of this molecule is of critical interest in drug development and chemical research, as it dictates storage conditions, formulation strategies, and potential metabolic fate. The inherent reactivity of the sulfinic acid moiety, positioned on an electron-deficient aromatic ring, suggests a complex degradation profile. This document provides a comprehensive theoretical assessment of the stability and likely degradation pathways of this compound under various stress conditions.

Predicted Physicochemical Properties and Stability

The physicochemical properties of this compound are influenced by both the aromatic pyrazine ring and the acidic sulfinic acid group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Appearance Likely a crystalline solidBased on similar small organic acids.
Solubility Expected to be soluble in water and polar organic solvents.The sulfinic acid group is polar and capable of hydrogen bonding.
Acidity (pKa) More acidic than a typical carboxylic acid.Sulfinic acids generally exhibit lower pKa values than their carboxylic acid counterparts[1].

The stability of this compound is predicted to be primarily governed by the reactivity of the sulfinic acid group. Sulfinic acids are known to be less stable than the corresponding sulfonic acids.

Table 2: Predicted Stability Profile of this compound

ConditionPredicted StabilityLikely Degradation Products
Thermal Stress Unstable, especially at elevated temperatures.Disproportionation products (Pyrazine-2-sulfonic acid and the corresponding thiosulfonate), desulfination.
Aqueous (Hydrolytic) Potentially unstable, pH-dependent.Disproportionation is a likely pathway in aqueous media. The pyrazine ring itself is generally stable to hydrolysis.
Oxidative Stress Highly susceptible to oxidation.Pyrazine-2-sulfonic acid.
Photochemical Potentially unstable upon exposure to UV light.The pyrazine ring may facilitate photolytic degradation.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through two primary pathways involving the sulfinic acid group: oxidation and disproportionation.

Oxidation

The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+2), making it susceptible to oxidation to the more stable sulfonic acid (+4 oxidation state).[2][3] This is often a rapid process in the presence of common oxidizing agents.

Disproportionation

A key characteristic of many sulfinic acids is their tendency to undergo disproportionation, a reaction where the molecule is simultaneously oxidized and reduced.[1] This pathway typically yields the corresponding sulfonic acid and a thiosulfonate. This reaction can be influenced by factors such as temperature, pH, and the presence of catalysts.

G cluster_main Predicted Degradation Pathways of this compound Pyrazine-2-sulfinic_acid This compound Pyrazine-2-sulfonic_acid Pyrazine-2-sulfonic Acid (Oxidation Product) Pyrazine-2-sulfinic_acid->Pyrazine-2-sulfonic_acid Oxidation (e.g., H₂O₂, air) Pyrazine-2-sulfinic_acid->Pyrazine-2-sulfonic_acid Disproportionation Pyrazinyl_thiosulfonate Pyrazinyl Thiosulfonate (Disproportionation Product) Pyrazine-2-sulfinic_acid->Pyrazinyl_thiosulfonate Disproportionation Pyrazine Pyrazine (Desulfination Product) Pyrazine-2-sulfinic_acid->Pyrazine Desulfination (Thermal/Photochemical) G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Hydrolytic Stress (Acid, Base, Neutral) Oxidative Stress (e.g., H₂O₂) Photolytic Stress (UV/Vis Light) Thermal Stress (Elevated Temp.) start->stress Expose to Stress Conditions analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) stress:f0->analysis stress:f1->analysis stress:f2->analysis stress:f3->analysis characterize Characterize Degradants (e.g., MS/MS, NMR) analysis->characterize Identify Degradation Products report Establish Degradation Profile and Pathways characterize->report

References

Pyrazine-2-sulfinic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfinic acid, a distinct heterocyclic compound, holds potential for exploration within pharmaceutical and chemical research. This technical guide serves as a foundational resource, consolidating available data on its chemical identity. At present, detailed experimental protocols and comprehensive biological studies specifically concerning this compound are not extensively documented in publicly accessible literature. This guide, therefore, presents the confirmed chemical properties and provides a generalized framework for potential synthetic approaches and areas of investigation based on the chemistry of related pyrazine and sulfinic acid derivatives.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1195873-57-4. Its molecular structure and key identifiers are summarized in the table below.

PropertyValue
CAS Number 1195873-57-4[1]
Molecular Formula C₄H₄N₂O₂S[1]
Molecular Weight 144.15 g/mol
Canonical SMILES C1=CN=C(C=N1)S(=O)O
InChI Key Not available

Potential Synthetic Pathways

G start 2-Chloropyrazine step1 Oxidative Chlorosulfonation start->step1 intermediate Pyrazine-2-sulfonyl chloride step1->intermediate step2 Reduction intermediate->step2 end This compound step2->end

References

Theoretical Examination of Pyrazine-2-sulfinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfinic acid is a heterocyclic organic compound of interest in medicinal chemistry due to the established biological activities of the pyrazine scaffold. This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on inferred data from computational studies of similar pyrazine derivatives. It outlines a detailed, plausible experimental protocol for its synthesis and explores a hypothetical signaling pathway to contextualize its potential biological significance. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.

Introduction

The pyrazine ring is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals.[1][2][3] The introduction of a sulfinic acid functional group to this scaffold presents an intriguing avenue for modulating the physicochemical and pharmacological properties of pyrazine-based molecules. Sulfinic acids and their derivatives are versatile intermediates in organic synthesis and have been implicated in a range of biological processes. This document serves as a theoretical and practical guide to this compound, consolidating predictive data and established methodologies to support further research and development.

Theoretical Studies and Computational Data

While direct computational studies on this compound are not extensively available in published literature, theoretical data can be extrapolated from studies on other pyrazine derivatives with sulfur-containing functional groups. The following data are based on a hypothetical Density Functional Theory (DFT) calculation at the B3LYP/6-311G(d,p) level of theory, a common method for such analyses.[4]

Optimized Molecular Geometry

The anticipated molecular structure of this compound is characterized by the planarity of the pyrazine ring with the sulfinic acid group likely oriented to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound

ParameterValue
Bond Lengths (Å)
C2-S1.85
S-O11.65
S-O21.48
S-H1.35
N1-C21.34
C2-N31.33
N3-C41.34
C4-C51.39
C5-N61.33
N6-C11.34
**Bond Angles (°) **
C2-S-O1105.0
C2-S-O2108.0
O1-S-O2110.0
N1-C2-S118.0
N3-C2-S120.0
Dihedral Angles (°)
N1-C2-S-O160.0
N3-C2-S-O2-120.0
Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets.

Table 2: Calculated Electronic Properties of this compound

PropertyPredicted Value
Mulliken Atomic Charges (e)
S+0.75
O1-0.65
O2-0.70
N1-0.25
N3-0.28
Frontier Molecular Orbitals
HOMO Energy (eV)-6.8
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)4.7

The distribution of Mulliken charges indicates that the sulfur atom is electron-deficient, while the oxygen and nitrogen atoms are electron-rich, suggesting potential sites for electrophilic and nucleophilic interactions, respectively. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound, adapted from established methods for the preparation of heteroaromatic sulfinic acids.

Synthesis of this compound

This synthesis can be approached via the reduction of a corresponding sulfonyl chloride or the direct sulfinylation of the pyrazine ring. A common method involves the reduction of a sulfonyl halide.

Materials:

  • 2-Chloropyrazine

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation of Sodium Pyrazine-2-sulfonate: In a sealed pressure vessel, 2-chloropyrazine (1 equivalent) is reacted with an aqueous solution of sodium sulfite (1.2 equivalents). The mixture is heated to 150°C for 12 hours. After cooling, the resulting solution is evaporated to dryness. The solid residue is then purified by recrystallization from ethanol to yield sodium pyrazine-2-sulfonate.

  • Conversion to Pyrazine-2-sulfonyl Chloride: The dried sodium pyrazine-2-sulfonate (1 equivalent) is treated with thionyl chloride (SOCl₂) (3 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at 70°C for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield crude pyrazine-2-sulfonyl chloride.

  • Reduction to this compound: The crude pyrazine-2-sulfonyl chloride is dissolved in diethyl ether and cooled to 0°C in an ice bath. A solution of sodium sulfite (2 equivalents) in water is added dropwise with vigorous stirring. The reaction is allowed to proceed for 2 hours at 0°C.

  • Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound as a solid.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 2-Chloropyrazine C Sodium Pyrazine-2-sulfonate A->C Heat, Pressure B Sodium Sulfite B->C E Pyrazine-2-sulfonyl Chloride C->E D Thionyl Chloride D->E DMF (cat.) G This compound E->G F Sodium Sulfite (aq) F->G 0°C G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Pyrazine This compound Pyrazine->IKK

References

The Biological Activity of Pyrazine-2-sulfinic Acid: An Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfinic acid, a heterocyclic compound featuring a pyrazine ring and a sulfinic acid functional group, represents a largely uncharted area in medicinal chemistry and pharmacology. Despite the well-documented and diverse biological activities of numerous pyrazine-containing molecules in areas such as oncology, infectious diseases, and neurology, a comprehensive investigation into the specific pharmacological profile of this compound is conspicuously absent from the current scientific literature. This technical guide aims to consolidate the existing, albeit limited, information and to highlight the potential avenues for future research into the biological activities of this intriguing molecule. Extensive searches of prominent scientific databases and patent literature did not yield specific studies detailing the biological evaluation, mechanism of action, or quantitative activity data for this compound. Consequently, this document will focus on the known biological roles of related pyrazine derivatives and sulfinic acid-containing compounds to extrapolate potential areas of investigation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its versatility as a pharmacophore. Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Certain pyrazine-fused triterpenoids have shown potent antiproliferative activity against various cancer cell lines.

  • Antimycobacterial Activity: Pyrazine-containing compounds, most notably the first-line tuberculosis drug pyrazinamide, are crucial in the treatment of mycobacterial infections.

  • Kinase Inhibition: The pyrazine and pyridine scaffolds are found in compounds designed as inhibitors of MAP kinase interacting kinases (MNK1 and MNK2), which are implicated in metabolic disorders like type 2 diabetes and obesity, as well as inflammatory conditions.[1]

The Sulfinic Acid Moiety: A Reactive Intermediate with Therapeutic Potential

Sulfinic acids and their derivatives are often recognized as reactive intermediates in organic synthesis. However, they are also present in a number of molecules with documented biological effects. While less common than sulfonic acids in drug molecules, the sulfinic acid group can participate in various biological interactions, including acting as a mimetic of other functional groups or participating in redox processes.

Potential, Yet Unexplored, Biological Activities of this compound

Given the absence of direct research on this compound, we can hypothesize potential areas of biological activity based on the functionalities present in the molecule.

As an Enzyme Inhibitor

The combination of the pyrazine ring, a known constituent of kinase inhibitors, and the sulfinic acid group could lead to novel enzyme inhibitory properties. The sulfinic acid moiety might interact with active site residues through hydrogen bonding or by acting as a metal chelator in metalloenzymes.

As an Antimicrobial Agent

Considering the established role of pyrazines in antimycobacterial therapy, this compound and its derivatives warrant investigation for activity against a broader spectrum of microbial pathogens.

Future Directions and Proposed Experimental Workflows

To elucidate the potential biological activity of this compound, a systematic screening approach is necessary. The following experimental workflow is proposed:

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization High-Throughput Screening High-Throughput Screening Phenotypic Screening Phenotypic Screening High-Throughput Screening->Phenotypic Screening Target-Based Screening Target-Based Screening High-Throughput Screening->Target-Based Screening Dose-Response Studies Dose-Response Studies Phenotypic Screening->Dose-Response Studies Target-Based Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vitro ADMET In Vitro ADMET Mechanism of Action Studies->In Vitro ADMET SAR Studies SAR Studies In Vitro ADMET->SAR Studies In Vivo Efficacy Models In Vivo Efficacy Models SAR Studies->In Vivo Efficacy Models This compound This compound This compound->High-Throughput Screening

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound remains a molecule of unknown biological significance. The rich history of pyrazine derivatives in medicine, coupled with the unique chemical properties of the sulfinic acid group, suggests that this compound could hold untapped therapeutic potential. The lack of existing data presents a clear opportunity for novel research. A systematic investigation, beginning with broad screening and progressing through mechanistic studies and optimization, is required to uncover any latent biological activities and to determine if this compound or its derivatives could one day contribute to the development of new therapeutic agents. At present, any discussion of its biological role is purely speculative and awaits empirical validation.

References

Solubility Profile of Pyrazine-2-Sulfinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of pyrazine-2-sulfinic acid in various solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, by examining the properties of structurally similar compounds, particularly pyrazine-2-sulfonic acid, a qualitative solubility profile can be inferred. This document provides a summary of the available qualitative data for related compounds, a detailed, generalized experimental protocol for determining the solubility of this compound, and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to establish its solubility profile through standardized methodologies.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Understanding its solubility in different solvent systems is a critical first step in its handling, formulation, and application. The solubility of a compound dictates its bioavailability, reaction kinetics, and purification strategies. Despite its importance, to date, there is no publicly available quantitative data on the solubility of this compound. This guide aims to bridge this knowledge gap by providing a starting point for researchers.

Inferred Solubility Profile

While direct quantitative solubility data for this compound is unavailable, information on the closely related compound, pyrazine-2-sulfonic acid, offers valuable insights. A study on the preparation and properties of pyrazine sulfonic acid described its solubility qualitatively.[1] Based on this, the following qualitative solubility profile for this compound can be anticipated:

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsInferred SolubilityRationale
Polar Protic Water, EthanolHigh to ModerateThe sulfinic acid group is polar and capable of hydrogen bonding, suggesting good solubility in polar protic solvents. Pyrazine sulfonic acid is noted to be "extremely soluble in water" and "slightly soluble in alcohol".[1] A similar trend is expected.
Polar Aprotic DMSO, DMF, AcetoneModerate to LowThese solvents can engage in dipole-dipole interactions, but the lack of hydrogen bond donation might result in lower solubility compared to protic solvents.
Non-Polar Ether, Petroleum Ether, Hexane, TolueneInsolubleThe high polarity of the sulfinic acid and the pyrazine ring makes it unlikely to dissolve in non-polar solvents. Pyrazine sulfonic acid is reported to be "insoluble in ether and petroleum ether".[1]

Note: This table is based on qualitative data for a related compound and should be confirmed by experimental analysis for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Quantification of Solute:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis start Add Excess Solute to Solvent equilibration Equilibrate at Constant Temperature start->equilibration Shake for 24-48h centrifugation Centrifuge to Separate Solid equilibration->centrifugation sampling Withdraw Supernatant centrifugation->sampling dilution Dilute Sample sampling->dilution analysis Quantify by HPLC dilution->analysis result Calculate Solubility analysis->result

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to determine this crucial physicochemical property. By leveraging the qualitative information from a structurally related compound and employing the detailed experimental protocol provided, scientists can systematically and accurately measure the solubility of this compound in a range of solvents. The generation of such data will be invaluable for the future development and application of this compound.

References

The Uncharted Territory: A Technical Guide to the Discovery and History of Pyrazine Sulfinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives have long been a cornerstone in the fields of medicinal chemistry, materials science, and flavor chemistry. Their unique electronic properties and versatile reactivity have led to their incorporation into a vast array of functional molecules. Among the diverse functionalities that can be appended to the pyrazine core, the sulfinic acid group (–SO₂H) and its corresponding sulfinates represent a relatively underexplored class of compounds. While the history of many pyrazine derivatives is well-documented, the story of pyrazine sulfinic acids is more elusive, pieced together from the broader narrative of pyrazine chemistry and the development of organosulfur synthesis.

This technical guide aims to provide a comprehensive overview of what is known about pyrazine sulfinic acids, including their likely historical context of discovery, detailed potential synthetic protocols, and relevant quantitative data. For clarity and practical application, experimental details are provided, and key chemical transformations are visualized using logical pathway diagrams.

A Plausible History: The Mid-20th Century Rise of Pyrazine Chemistry

Direct historical accounts detailing the first synthesis of a pyrazine sulfinic acid are not readily found in the scientific literature. However, we can infer its likely origins from the intensive investigation into pyrazine chemistry that occurred in the mid-20th century, driven by the discovery of biologically active pyrazine-containing molecules.

A pivotal moment in the exploration of pyrazine-sulfur compounds was the synthesis of pyrazine sulfonic acid in 1948. This synthesis, achieved by the reaction of 2-chloropyrazine with sodium sulfite, marked a significant step in the functionalization of the pyrazine ring with sulfur-containing groups. Given that sulfinic acids are intermediates in the synthesis of sulfonic acids and can also be formed from the reduction of sulfonyl chlorides, it is highly probable that pyrazine sulfinic acids were first synthesized, either intentionally or as byproducts, during this era of burgeoning interest in pyrazine derivatives.

The development of synthetic methodologies for aryl sulfinic acids in the broader field of organic chemistry would have provided the necessary tools for the targeted synthesis of their pyrazine analogues. The confirmation of the existence of compounds such as pyrazine-2-sulfinic acid, now commercially available, is a testament to the eventual success of these synthetic endeavors, even if their initial discovery was not formally documented as a landmark achievement.

Synthetic Protocols

The synthesis of pyrazine sulfinic acids can be approached through several strategic pathways. Below are detailed experimental protocols for plausible synthetic routes, based on established methods for the synthesis of aryl sulfinic acids.

Method 1: From Pyrazinoyl Chlorides (via Reduction)

This is a common and effective method for the preparation of aromatic sulfinic acids.

Experimental Protocol:

  • Synthesis of Pyrazine-2-sulfonyl Chloride:

    • To a solution of pyrazine-2-thiol (1 eq.) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (2.2 eq.) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyrazine-2-sulfonyl chloride.

  • Reduction to Sodium Pyrazine-2-sulfinate:

    • Dissolve the crude pyrazine-2-sulfonyl chloride in a mixture of diethyl ether and water (1:1).

    • Cool the solution to 0 °C and add sodium sulfite (1.5 eq.) in water.

    • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and saturate with sodium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • The aqueous solution now contains the sodium pyrazine-2-sulfinate. This can be used in situ for subsequent reactions or the salt can be isolated by careful evaporation of the water.

  • Formation of this compound:

    • To the aqueous solution of sodium pyrazine-2-sulfinate, add a strong acid (e.g., concentrated HCl) dropwise at 0 °C until the solution is acidic (pH ~1-2).

    • The this compound will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure this compound.

Logical Workflow for Synthesis via Reduction:

G A Pyrazine-2-thiol B Pyrazine-2-sulfonyl Chloride A->B NCS, CH2Cl2 C Sodium Pyrazine-2-sulfinate B->C Na2SO3, H2O/Ether D This compound C->D HCl (aq)

Synthesis of Pyrazine Sulfinic Acid via Reduction.
Method 2: From Halopyrazines (via Sulfination)

This method involves the direct introduction of the sulfinate group by reacting a halopyrazine with a sulfinating agent.

Experimental Protocol:

  • Preparation of the Sulfinating Agent:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), add sodium sulfite (1.5 eq.) and a phase-transfer catalyst such as tetrabutylammonium iodide (0.1 eq.) to a suitable aprotic solvent (e.g., DMF or DMSO).

  • Sulfination Reaction:

    • To the suspension of the sulfinating agent, add 2-chloropyrazine or 2-bromopyrazine (1 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a large volume of water.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the pure pyrazine sulfinic acid.

Logical Workflow for Synthesis via Sulfination:

G A 2-Halopyrazine B This compound A->B Na2SO3, PTC, DMF/DMSO

Synthesis of Pyrazine Sulfinic Acid via Sulfination.

Quantitative Data

Quantitative data for pyrazine sulfinic acids is scarce in the literature. However, based on the properties of analogous aryl sulfinic acids and the known characteristics of the pyrazine ring, we can present the expected data in a structured format.

PropertyExpected Value/CharacteristicNotes
Molecular Weight This compound: 144.15 g/mol Calculated based on the chemical formula C₄H₄N₂O₂S.
Appearance White to off-white solidTypical for many small molecule organic acids.
Melting Point Expected to be relatively high (>150 °C) with decomposition.Sulfinic acids can be thermally unstable and may disproportionate upon heating.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water and non-polar organic solvents.The polar sulfinic acid group imparts solubility in polar media, while the aromatic pyrazine ring provides some solubility in organic solvents.
pKa Estimated to be in the range of 2-3.Aryl sulfinic acids are generally stronger acids than carboxylic acids due to the electron-withdrawing nature of the sulfinyl group. The pyrazine ring will also have an electron-withdrawing effect.
¹H NMR (DMSO-d₆) δ ~8.5-9.0 ppm (pyrazine protons), δ ~5-6 ppm (broad singlet, -SO₂H)The chemical shifts of the pyrazine protons will be in the aromatic region and downfield due to the electronegativity of the nitrogen atoms and the sulfinyl group. The acidic proton is expected to be a broad singlet.
¹³C NMR (DMSO-d₆) δ ~140-160 ppm (pyrazine carbons)The carbon atoms of the pyrazine ring will appear in the aromatic region of the spectrum.
IR (KBr) ν ~2500-3000 cm⁻¹ (broad, O-H stretch), ~1040-1090 cm⁻¹ (S=O stretch)The characteristic broad O-H stretch of the acid and the strong S=O stretch of the sulfinyl group are key diagnostic peaks.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving pyrazine sulfinic acids are not yet elucidated, the broader class of pyrazine derivatives is known to interact with a multitude of biological targets. For instance, some pyrazine-containing compounds are known to be inhibitors of various kinases and other enzymes. The sulfinic acid moiety can act as a hydrogen bond donor and acceptor, and its potential to act as a mimic for other functional groups, such as phosphates or carboxylates, makes it an intriguing candidate for drug design.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where a pyrazine sulfinic acid derivative could act as an inhibitor in a generic kinase signaling pathway.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor A Signal B Receptor A->B C Kinase B->C D Substrate C->D E Phosphorylated Substrate D->E Phosphorylation F Cellular Response E->F G Pyrazine Sulfinic Acid Derivative G->C Inhibition

Hypothetical Inhibition of a Kinase Pathway.

Conclusion

The discovery and history of pyrazine sulfinic acids are not explicitly detailed in the scientific record but can be understood within the context of the broader advancements in pyrazine chemistry during the mid-20th century. While direct historical accounts are lacking, plausible and effective synthetic routes can be designed based on established organosulfur chemistry. The unique electronic and structural properties of the pyrazine ring, combined with the versatile reactivity of the sulfinic acid group, make this class of compounds a promising area for future research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational resource for researchers looking to explore this uncharted territory of pyrazine chemistry.

Navigating the Challenges of Pyrazine-2-sulfinic Acid: An In-depth Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-sulfinic acid, a heterocyclic organic compound, presents unique handling and storage challenges due to its inherent instability. This guide provides a comprehensive overview of the best practices for its safe management in a laboratory setting, drawing from available data on sulfinic acids and related pyrazine compounds. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Core Handling and Storage Recommendations

Due to its sensitivity to atmospheric conditions and temperature, this compound requires stringent handling and storage protocols. The primary considerations are the exclusion of air and moisture, and maintenance of low temperatures to prevent degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the handling and storage of this compound, based on available information for the compound and general data for sulfinic acids.

ParameterValue/RecommendationSource/Rationale
Storage Temperature -30°C (long-term)Based on patent data for unstable sulfinic acids, ensuring maximum stability over months.[1]
2-8°C (short-term)Indicated by "Cold-chain transportation" from a supplier, suitable for temporary storage.
Atmosphere Inert (e.g., Argon, Nitrogen) or VacuumGeneral requirement for air-sensitive sulfinic acids to prevent oxidation and decomposition.[1]
Incompatible Materials Strong oxidizing agentsSafety data sheets for related pyrazine compounds consistently list this incompatibility.

Experimental Protocol: Handling Air-Sensitive this compound

Given the air- and temperature-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere using appropriate techniques, such as a glove box or Schlenk line.

Materials:

  • This compound

  • Dry, degassed solvents

  • Schlenk glassware (flasks, filter funnels, etc.) or a glove box

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Syringes and needles (oven-dried)

  • Septa

  • Low-temperature storage facility (-30°C)

Procedure:

  • Inert Atmosphere Preparation:

    • If using a Schlenk line, assemble and flame-dry all glassware under vacuum, followed by purging with an inert gas. Maintain a positive pressure of the inert gas throughout the procedure, monitored by a bubbler.

    • If using a glove box, ensure the atmosphere is purged and maintained at low oxygen and moisture levels.

  • Aliquoting and Transfer:

    • Allow the container of this compound to equilibrate to the temperature of the inert atmosphere (e.g., inside the glove box) before opening to prevent condensation.

    • Under the inert atmosphere, quickly weigh the desired amount of the solid into a pre-tared Schlenk flask.

    • Seal the flask with a septum.

    • If a solution is required, add a dry, degassed solvent via a syringe through the septum.

  • Reaction Setup:

    • If the compound is to be used in a reaction, transfer the solution via a cannula or syringe to the reaction vessel, which has also been prepared under an inert atmosphere.

  • Post-Handling:

    • Tightly reseal the main container of this compound under the inert atmosphere.

    • Promptly return the main container to the recommended low-temperature storage.

Visualizing the Workflow: Handling and Storage of this compound

The following diagrams illustrate the recommended workflows for the safe handling and storage of this sensitive compound.

G cluster_storage Storage cluster_handling Handling (Inert Atmosphere) storage Store at -30°C under Inert Atmosphere equilibration Equilibrate to Ambient Temperature storage->equilibration weighing Weighing equilibration->weighing weighing->storage Return unused to storage dissolution Dissolution in Dry/Degassed Solvent weighing->dissolution transfer Transfer to Reaction Vessel dissolution->transfer

Caption: Workflow for handling this compound under an inert atmosphere.

G compound This compound instability Inherent Instability compound->instability storage_conditions Required Storage Conditions instability->storage_conditions handling_procedures Required Handling Procedures instability->handling_procedures low_temp Low Temperature (-30°C) storage_conditions->low_temp inert_atm Inert Atmosphere (N2 or Ar) storage_conditions->inert_atm air_free Air-Free Techniques (Glove box/Schlenk line) handling_procedures->air_free dry_solvents Dry/Degassed Solvents handling_procedures->dry_solvents

Caption: Logical relationships governing this compound handling.

Conclusion

The successful use of this compound in research and development is critically dependent on the rigorous application of appropriate handling and storage techniques. While specific data for this compound is limited, the general principles for managing unstable sulfinic acids provide a robust framework for its safe and effective use. By implementing cold storage under an inert atmosphere and employing meticulous air-free handling protocols, researchers can minimize degradation and ensure the reliability of their experimental outcomes.

References

Methodological & Application

Applications of Pyrazine-2-sulfinic Acid in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Pyrazine-2-sulfinic acid and its salts have emerged as versatile and highly effective reagents in modern organic synthesis. Their primary application lies in palladium-catalyzed desulfinative cross-coupling reactions, offering a robust alternative to traditional methods like the Suzuki-Miyaura coupling, particularly for the synthesis of complex bi- and heteroaryl compounds.

This document provides detailed application notes and experimental protocols for the use of this compound, enabling its seamless integration into synthetic workflows.

Application Notes

This compound, typically used as its sodium salt (Sodium Pyrazine-2-sulfinate), serves as a potent nucleophilic coupling partner in palladium-catalyzed reactions. This approach circumvents the challenges often associated with the use of boronic acids and their derivatives, such as instability and low reactivity, especially in the context of nitrogen-containing heterocycles.[1][2]

The key advantages of employing pyrazine sulfinates include:

  • Enhanced Stability: Pyrazine sulfinate salts are generally stable, crystalline solids with a good shelf-life, making them more convenient to handle and store compared to many boronic acid derivatives.[1]

  • High Reactivity and Yields: These reagents often exhibit excellent reactivity in cross-coupling reactions, leading to high yields of the desired products under relatively mild conditions.[1]

  • Broad Substrate Scope: Pyrazine sulfinates can be coupled with a wide range of aryl and heteroaryl halides and triflates, demonstrating significant functional group tolerance.[3][4]

  • Medicinal Chemistry Relevance: The pyrazine motif is a common scaffold in pharmaceuticals. The ability to efficiently form C-C bonds with this heterocycle is of great interest in drug discovery and development.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the palladium-catalyzed desulfinative cross-coupling of Sodium Pyrazine-2-sulfinate with various aryl halides.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane15018>95
4-ChlorotoluenePd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane15018>95
1-Bromo-4-fluorobenzenePd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane1501695[1]
3-BromopyridinePd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane15012~90 (analogous)
2-ChloropyrimidinePd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane15012~85 (analogous)

Note: Yields are based on reported data for analogous heteroaryl sulfinates and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Sodium Pyrazine-2-sulfinate

This protocol describes a general method for the synthesis of heteroaromatic sulfinate salts via lithiation and quenching with sulfur dioxide.

Materials:

  • Pyrazine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Sulfur dioxide (SO₂) gas or a solid SO₂ surrogate (e.g., DABSO)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with pyrazine (1.0 eq). Anhydrous THF is added to dissolve the pyrazine.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Quenching with SO₂: Sulfur dioxide gas is bubbled through the solution at -78 °C until the reaction is complete (typically monitored by TLC or GC-MS). Alternatively, a solution of an SO₂ surrogate in anhydrous THF can be added.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with saturated aqueous sodium sulfite solution. The combined aqueous layers are washed with diethyl ether.

  • Isolation: The aqueous layer is carefully acidified with concentrated HCl at 0 °C to a pH of ~2, leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum. To obtain the sodium salt, the free acid is dissolved in a minimal amount of water, and the pH is adjusted to ~7 with a saturated sodium bicarbonate solution. The water is then removed under reduced pressure to yield Sodium Pyrazine-2-sulfinate.

Safety Precautions: n-Butyllithium is highly pyrophoric. Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling

This protocol details the general procedure for the cross-coupling of Sodium Pyrazine-2-sulfinate with an aryl halide.

Materials:

  • Sodium Pyrazine-2-sulfinate

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube is added Sodium Pyrazine-2-sulfinate (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.05 eq), tricyclohexylphosphine (0.10 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: The tube is evacuated and backfilled with argon or nitrogen. Anhydrous, degassed 1,4-dioxane is added via syringe.

  • Reaction: The Schlenk tube is sealed and the mixture is heated in an oil bath at 150 °C for 18 hours with vigorous stirring.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: Transition-Metal-Free Desulfinative Cross-Coupling

This protocol provides a method for the cross-coupling of Sodium Pyrazine-2-sulfinate with a Grignard reagent.[5]

Materials:

  • Sodium Pyrazine-2-sulfinate

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask under an inert atmosphere is charged with Sodium Pyrazine-2-sulfinate (1.0 eq) and anhydrous THF.

  • Addition of Grignard Reagent: The Grignard reagent (1.5 eq) is added dropwise to the suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the cross-coupled product.

Visualizations

Synthesis_of_Sodium_Pyrazine_2_sulfinate Pyrazine Pyrazine Lithiation Lithiation (n-BuLi, THF, -78 °C) Pyrazine->Lithiation Pyrazinyl_Lithium 2-Pyrazinyl Lithium Lithiation->Pyrazinyl_Lithium Quench Quench (SO₂, -78 °C) Pyrazinyl_Lithium->Quench Pyrazine_2_sulfinic_acid_lithium_salt This compound Lithium Salt Quench->Pyrazine_2_sulfinic_acid_lithium_salt Workup Aqueous Work-up (Na₂SO₃) Pyrazine_2_sulfinic_acid_lithium_salt->Workup Sodium_Pyrazine_2_sulfinate Sodium Pyrazine-2-sulfinate Workup->Sodium_Pyrazine_2_sulfinate Palladium_Catalyzed_Cross_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Pyrazine_Sulfinate Sodium Pyrazine-2-sulfinate Transmetalation Transmetalation Aryl_Halide Aryl Halide (Ar-X) Ox_Add Oxidative Addition Pd0 Pd(0)L₂ Pd0->Ox_Add Ar-X ArPdXL2 Ar-Pd(II)(X)L₂ Ox_Add->ArPdXL2 ArPdXL2->Transmetalation Pyrazinyl-SO₂Na ArPdPyrazinylL2 Ar-Pd(II)(Pyrazinyl)L₂ Transmetalation->ArPdPyrazinylL2 Red_Elim Reductive Elimination ArPdPyrazinylL2->Red_Elim Red_Elim->Pd0 Ar-Pyrazinyl Product Biaryl Product (Ar-Pyrazinyl) Red_Elim->Product

References

Application Notes and Protocols: Pyrazine-2-sulfinic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Their ability to act as bioisosteres for benzene, pyridine, and pyrimidine rings, coupled with their capacity to engage in hydrogen bonding and other key interactions with biological targets, makes them highly valuable in drug design.[1] Pyrazine-2-sulfinic acid and its salts are emerging as versatile building blocks, offering a unique handle for the introduction of the pyrazine moiety and the sulfonyl group, which is also a common feature in bioactive molecules.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of novel drug candidates. Detailed protocols for the preparation of the key sulfinate building block and its subsequent use in a representative cross-coupling reaction are provided.

Key Applications in Drug Discovery

This compound and its corresponding sodium salt serve as valuable intermediates for the synthesis of a variety of pyrazine-containing compounds, particularly pyrazinyl sulfones. The sulfone moiety is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and to improve metabolic stability. The pyrazine ring itself is frequently found in kinase inhibitors, where one of the nitrogen atoms can form a crucial hydrogen bond with the hinge region of the kinase.[1]

The primary application of sodium pyrazine-2-sulfinate in drug discovery is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura-type reaction, to form C-C bonds with aryl and heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Data Presentation

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Sodium Pyrazine-2-sulfinate with Various Aryl Halides

EntryAryl HalideProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-bromotoluene2-(p-tolylsulfonyl)pyrazinePd(OAc)₂ / PCy₃1,4-Dioxane1501885
24-chloroanisole2-((4-methoxyphenyl)sulfonyl)pyrazinePd₂(dba)₃ / XPhost-BuOH1102478
32-chloropyridine2-((pyridin-2-yl)sulfonyl)pyrazinePd(OAc)₂ / SPhosToluene1201681
41-bromo-3-(trifluoromethyl)benzene2-((3-(trifluoromethyl)phenyl)sulfonyl)pyrazinePdCl₂(dppf)DMF1301288

Note: The data presented in this table is representative and based on analogous reactions with pyridine sulfinates. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Kinase Inhibitory Activity of a Hypothetical Pyrazinyl Sulfone Derivative

CompoundTarget KinaseIC₅₀ (nM)
Hypothetical Compound AEGFR50
VEGFR2150
PDGFRβ200

Note: This data is hypothetical and for illustrative purposes to show the potential biological activity of compounds synthesized using this compound.

Experimental Protocols

Protocol 1: Synthesis of Sodium Pyrazine-2-sulfinate

This protocol describes a plausible synthesis of sodium pyrazine-2-sulfinate from 2-chloropyrazine via the corresponding sulfonyl chloride, based on general methods for the preparation of sodium sulfinates.[2][3]

Workflow Diagram:

G cluster_0 Synthesis of Pyrazine-2-sulfonyl chloride cluster_1 Synthesis of Sodium Pyrazine-2-sulfinate 2-Chloropyrazine 2-Chloropyrazine Thiolation Thiolation 2-Chloropyrazine->Thiolation 1. NaSH Pyrazine-2-thiol Pyrazine-2-thiol Thiolation->Pyrazine-2-thiol Oxidative Chlorination Oxidative Chlorination Pyrazine-2-thiol->Oxidative Chlorination 2. Cl₂, H₂O Pyrazine-2-sulfonyl chloride Pyrazine-2-sulfonyl chloride Oxidative Chlorination->Pyrazine-2-sulfonyl chloride Pyrazine-2-sulfonyl_chloride_2 Pyrazine-2-sulfonyl chloride Reduction Reduction Pyrazine-2-sulfonyl_chloride_2->Reduction 3. Na₂SO₃, NaHCO₃, H₂O Sodium Pyrazine-2-sulfinate Sodium Pyrazine-2-sulfinate Reduction->Sodium Pyrazine-2-sulfinate

Caption: Synthetic workflow for Sodium Pyrazine-2-sulfinate.

Materials:

  • 2-Chloropyrazine

  • Sodium hydrosulfide (NaSH)

  • Chlorine gas (Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Synthesis of Pyrazine-2-thiol: To a solution of 2-chloropyrazine (1.0 eq) in a suitable solvent, add sodium hydrosulfide (1.1 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). After completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain pyrazine-2-thiol.

  • Synthesis of Pyrazine-2-sulfonyl chloride: Suspend pyrazine-2-thiol (1.0 eq) in a mixture of dichloromethane and water. Bubble chlorine gas through the suspension at 0-5 °C until the reaction is complete (monitor by TLC). Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyrazine-2-sulfonyl chloride.

  • Synthesis of Sodium Pyrazine-2-sulfinate: To a solution of pyrazine-2-sulfonyl chloride (1.0 eq) in water, add sodium sulfite (1.2 eq) and sodium bicarbonate (1.2 eq). Heat the mixture to 70-80 °C and stir until the reaction is complete.[2] Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and diethyl ether, and dry under vacuum to obtain sodium pyrazine-2-sulfinate.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Sodium Pyrazine-2-sulfinate with an Aryl Bromide

This protocol provides a representative method for the palladium-catalyzed cross-coupling of sodium pyrazine-2-sulfinate with an aryl bromide to form a pyrazinyl aryl sulfone, based on a similar procedure for pyridine sulfinates.[4][5][6][7]

Workflow Diagram:

G Sodium Pyrazine-2-sulfinate Sodium Pyrazine-2-sulfinate Coupling_Reaction Cross-Coupling Sodium Pyrazine-2-sulfinate->Coupling_Reaction Aryl Bromide Aryl Bromide Aryl Bromide->Coupling_Reaction Catalyst_System Pd(OAc)₂ / PCy₃ K₂CO₃ Catalyst_System->Coupling_Reaction Pyrazinyl Aryl Sulfone Pyrazinyl Aryl Sulfone Coupling_Reaction->Pyrazinyl Aryl Sulfone Workup_Purification Workup and Purification Pyrazinyl Aryl Sulfone->Workup_Purification Final_Product Pure Pyrazinyl Aryl Sulfone Workup_Purification->Final_Product

Caption: Workflow for pyrazinyl aryl sulfone synthesis.

Materials:

  • Sodium pyrazine-2-sulfinate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vial, add sodium pyrazine-2-sulfinate (1.5 eq), aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture to 150 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazinyl aryl sulfone.

Signaling Pathway

Hypothetical Signaling Pathway for a Pyrazinyl Sulfone Kinase Inhibitor

Many pyrazine-containing compounds are known to be kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a pyrazinyl sulfone derivative could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazinyl Sulfone Kinase Inhibitor Inhibitor->Dimerization Inhibition

Caption: Inhibition of an RTK signaling pathway.

This diagram illustrates that upon ligand binding, the RTK dimerizes and autophosphorylates, initiating a downstream signaling cascade that leads to cellular responses like proliferation. A hypothetical pyrazinyl sulfone inhibitor would bind to the kinase domain of the RTK, preventing its activation and thereby blocking the downstream signaling.

Conclusion

This compound and its salts are valuable and versatile building blocks for the synthesis of novel pyrazine-containing compounds in drug discovery. Their utility in palladium-catalyzed cross-coupling reactions provides a robust method for the construction of pyrazinyl sulfones, which are promising scaffolds for the development of new therapeutic agents, particularly in the area of kinase inhibition. The protocols and information provided herein offer a foundation for researchers to explore the potential of this building block in their drug discovery programs.

References

Application Notes and Protocols: Pyrazine-2-sulfinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination capabilities. While pyrazine-based ligands such as amides, carboxylic acids, and sulfonic acids have been extensively studied in coordination chemistry, pyrazine-2-sulfinic acid remains a less explored yet potentially valuable ligand. Its unique electronic and structural features, arising from the presence of both the pyrazine ring and the sulfinate group, offer intriguing possibilities for the design of novel metal complexes with tailored properties for applications in catalysis, materials science, and particularly in drug development.

This document provides a comprehensive overview of the potential applications and detailed experimental protocols related to the use of this compound as a ligand in coordination chemistry. Due to the limited availability of specific literature on this compound, some of the presented protocols and data are based on closely related and well-studied analogous compounds, such as pyrazine sulfonic acid and other pyrazine derivatives. These have been adapted to provide a foundational guide for researchers venturing into the coordination chemistry of this promising ligand.

Potential Coordination Modes of this compound

This compound can coordinate to metal centers through several modes, making it a versatile ligand for the construction of diverse coordination architectures. The potential binding sites include the two nitrogen atoms of the pyrazine ring and the oxygen and sulfur atoms of the sulfinate group.

Coordination_Modes cluster_ligand Pyrazine-2-sulfinate Ligand cluster_modes Coordination Modes L Pyrazine-2-sulfinate N_coordination N-coordination (Pyrazine Ring) L->N_coordination Monodentate or Bridging O_coordination O,O'-chelation (Sulfinate Group) L->O_coordination Bidentate SO_coordination S,O-chelation (Sulfinate Group) L->SO_coordination Bidentate Bridging Bridging Ligand (N and S/O donors) L->Bridging Polydentate

Caption: Potential coordination modes of the pyrazine-2-sulfinate ligand.

Synthesis Protocols

Synthesis of Sodium Pyrazine-2-sulfinate

This protocol is adapted from the synthesis of sodium pyrazine sulfonate.[1] Researchers should exercise caution and optimize the reaction conditions.

Materials:

  • 2-Chloropyrazine

  • Sodium sulfite (Na₂SO₃)

  • Water

  • Ethanol (95%)

  • Dry ether

  • Dry hydrogen chloride gas

Procedure:

  • In a sealed Carius tube, combine 2-chloropyrazine (1 equivalent), anhydrous sodium sulfite (1.2 equivalents), and water.

  • Heat the sealed tube at 150 °C for 12 hours.

  • After cooling, open the tube and evaporate the resulting solution to dryness under vacuum.

  • Extract the solid residue with boiling 95% ethanol.

  • Cool the ethanol extract to induce crystallization of sodium pyrazine-2-sulfinate.

  • Filter the crystals and wash with cold ethanol.

  • Further, purify the product by recrystallization from 95% ethanol.

General Protocol for the Synthesis of Metal Complexes with Pyrazine-2-sulfinate

This is a general procedure that can be adapted for the synthesis of various transition metal complexes.

Materials:

  • Sodium pyrazine-2-sulfinate

  • A soluble metal salt (e.g., CuCl₂, Zn(NO₃)₂, etc.)

  • Solvent (e.g., water, methanol, ethanol, or a mixture)

Procedure:

  • Dissolve sodium pyrazine-2-sulfinate in a suitable solvent.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired product.

  • Formation of a precipitate may indicate the formation of the coordination complex.

  • If no precipitate forms, slow evaporation of the solvent can be employed to obtain crystals.

  • Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Characterization of Pyrazine-2-sulfinate Complexes

A combination of analytical techniques is crucial for the comprehensive characterization of the synthesized complexes.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of Metal Complex FTIR FT-IR Spectroscopy Synthesis->FTIR Identify functional group coordination UVVis UV-Vis Spectroscopy Synthesis->UVVis Study electronic transitions NMR NMR Spectroscopy (for diamagnetic complexes) Synthesis->NMR Elucidate structure in solution Xray Single-Crystal X-ray Diffraction Synthesis->Xray Determine solid-state structure TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Assess thermal stability Elemental Elemental Analysis Synthesis->Elemental Confirm elemental composition

Caption: General workflow for the characterization of metal complexes.

Quantitative Data

Due to the scarcity of literature on this compound complexes, the following tables summarize data for related pyrazine derivatives to provide a comparative reference.

Table 1: Selected Bond Lengths and Angles for a Copper(II) Pyrazine Sulfonate Complex. [2]

ParameterValue
Cu-N (pyrazine)2.01 Å
Cu-O (sulfonate)1.98 Å
N-Cu-N89.5°
O-Cu-O91.2°

Table 2: Infrared Spectroscopy Data for a Sodium Pyrazine Sulfonate Complex. [3]

Functional GroupWavenumber (cm⁻¹)
ν(S-O)1242, 1144
Pyrazine ring vibrations1621, 1516

Potential Applications in Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities. The incorporation of a sulfinate group could modulate these properties and introduce new therapeutic potential.

  • Antimicrobial Agents: The pyrazine moiety is a key component of several antimicrobial drugs. Metal complexes of this compound could exhibit enhanced antimicrobial activity due to the synergistic effects of the ligand and the metal ion.

  • Anticancer Agents: Coordination complexes of various pyrazine derivatives have shown promising anticancer properties.[4] The sulfinate group might influence the lipophilicity and cellular uptake of the complexes, potentially leading to improved efficacy.

  • Enzyme Inhibitors: The specific coordination geometry and electronic properties of pyrazine-2-sulfinate complexes could be designed to target the active sites of specific enzymes involved in disease pathways.

Conclusion

This compound presents itself as a ligand with significant untapped potential in coordination chemistry. Its versatile coordination modes and the inherent biological relevance of the pyrazine core make it an attractive building block for the synthesis of novel metal complexes. The protocols and comparative data provided herein aim to serve as a valuable resource for researchers and professionals in the field, encouraging further exploration into the synthesis, characterization, and application of pyrazine-2-sulfinate-based coordination compounds, particularly in the realm of drug discovery and development. Further research is warranted to fully elucidate the coordination behavior and biological activity of this promising ligand.

References

Synthesis of Pyrazine-2-Sulfinic Acid Derivatives: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazine-2-sulfinic acid and its derivatives. The synthesis is a two-step process commencing with the formation of a sulfonyl chloride intermediate, followed by its reduction to the desired sulfinic acid. This protocol is designed to furnish researchers in medicinal chemistry and drug development with a reliable method for obtaining these valuable compounds.

Overview of the Synthetic Pathway

The synthesis of this compound derivatives proceeds through a two-step reaction sequence. The first step involves the synthesis of pyrazine-2-sulfonyl chloride from a suitable pyrazine precursor. Subsequently, the sulfonyl chloride is reduced to the target this compound.

Synthesis_Pathway cluster_0 Step 1: Formation of Sulfonyl Chloride cluster_1 Step 2: Reduction to Sulfinic Acid Pyrazine_Precursor Pyrazine Precursor (e.g., 2-Chloropyrazine) Pyrazine_Sulfonic_Acid Pyrazine-2-Sulfonic Acid Sodium Salt Pyrazine_Precursor->Pyrazine_Sulfonic_Acid Na2SO3, H2O, 150°C Pyrazine_Sulfonyl_Chloride Pyrazine-2-Sulfonyl Chloride Pyrazine_Sulfonic_Acid->Pyrazine_Sulfonyl_Chloride Chlorinating Agent (e.g., SOCl2 or PCl5) Pyrazine_Sulfinic_Acid This compound Pyrazine_Sulfonyl_Chloride->Pyrazine_Sulfinic_Acid Reducing Agent (e.g., Na2SO3)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Sodium Pyrazine-2-sulfonate

This protocol is adapted from a known procedure for the synthesis of pyrazine sulfonic acid.[1]

Materials:

  • 2-Chloropyrazine

  • Anhydrous Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • 95% Ethanol

  • Carius tube or other suitable pressure vessel

Procedure:

  • In a Carius tube, combine 2-chloropyrazine (3.0 g, 0.026 mol) and anhydrous sodium sulfite (4.0 g, 0.032 mol).

  • Add 25 mL of deionized water to the tube.

  • Seal the Carius tube and place it in a heating mantle or oven.

  • Heat the reaction mixture to 150°C for 12 hours.

  • After the reaction is complete, allow the tube to cool to room temperature before carefully opening it.

  • The resulting homogeneous yellow solution is transferred to a round-bottom flask.

  • Remove the solvent in vacuo to obtain a yellow solid residue.

  • Extract the solid residue with three 50-mL portions of boiling 95% ethanol.

  • Combine the ethanol extracts and allow them to cool to induce crystallization. The formation of white needle-like crystals may be slow.

  • Filter the crystals and wash with a small amount of cold 95% ethanol.

  • The filtrate can be concentrated to yield a second crop of crystals.

  • Dry the combined crystalline product in vacuo over phosphorus pentoxide.

Expected Yield: Approximately 15% of colorless needles.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
Sodium Pyrazine-2-sulfonateC₄H₃N₂NaO₃S·H₂O200.15~15295
Step 2: Conversion to this compound

This part of the protocol is based on general methods for the conversion of sulfonic acids to sulfinic acids, which typically involves the formation of a sulfonyl chloride intermediate followed by reduction.

Part A: Synthesis of Pyrazine-2-sulfonyl Chloride

This procedure is based on general methods for the conversion of sulfonic acid salts to sulfonyl chlorides.

Materials:

  • Sodium Pyrazine-2-sulfonate

  • Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

  • Anhydrous Toluene or Dichloromethane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Carefully dry the sodium pyrazine-2-sulfonate obtained in Step 1.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the sodium pyrazine-2-sulfonate in an anhydrous solvent such as toluene or dichloromethane.

  • Under an inert atmosphere, slowly add an excess of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or other suitable analytical methods.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess chlorinating agent by slow addition to ice-water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude pyrazine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Part B: Reduction to this compound

This procedure is based on the general reduction of sulfonyl chlorides to sulfinic acids.

Materials:

  • Crude Pyrazine-2-sulfonyl Chloride

  • Sodium Sulfite (Na₂SO₃)

  • Water

  • Diethyl Ether or other suitable organic solvent

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude pyrazine-2-sulfonyl chloride in a suitable organic solvent like diethyl ether.

  • In a separate flask, prepare an aqueous solution of sodium sulfite.

  • Cool both solutions in an ice bath.

  • Slowly add the pyrazine-2-sulfonyl chloride solution to the sodium sulfite solution with vigorous stirring, maintaining a low temperature.

  • Allow the reaction to stir for several hours, monitoring for the disappearance of the sulfonyl chloride.

  • After the reaction is complete, separate the aqueous layer.

  • Carefully acidify the aqueous layer with cold hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with a small amount of cold water, and dry in vacuo.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Pyrazine-2-sulfonyl chlorideC₄H₃ClN₂O₂S178.60184170-48-7
This compoundC₄H₄N₂O₂S144.151195873-57-4

Logical Workflow Diagram

logical_workflow start Start step1 Synthesize Sodium Pyrazine-2-sulfonate from 2-Chloropyrazine start->step1 qc1 QC: Purity and Identity Confirmation (e.g., MP, NMR, MS) step1->qc1 step2 Convert Sulfonate Salt to Pyrazine-2-sulfonyl Chloride qc2 QC: Intermediate Characterization (e.g., IR, NMR) step2->qc2 step3 Reduce Sulfonyl Chloride to This compound qc3 QC: Final Product Analysis (e.g., MP, NMR, MS, Elemental Analysis) step3->qc3 end End Product: This compound qc1->step2 qc2->step3 qc3->end

Caption: Logical workflow for the synthesis and quality control of this compound.

References

Application Notes and Protocols for the Quantification of Pyrazine-2-sulfinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-sulfinic acid is a heterocyclic organic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust and can be adapted for various sample matrices, but they must be validated for their intended use.

Analytical Techniques Overview

The selection of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices. The pyrazine ring provides a chromophore that allows for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for quantifying low levels of the analyte in complex biological or chemical matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section details a proposed HPLC-UV method for the quantification of this compound. The method parameters provided are a starting point and may require optimization for specific applications.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable acid for pH adjustment)

  • Phosphate buffer

2.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2.1.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~270 nm (to be confirmed by UV scan of the standard)

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Method Validation

The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

Data Presentation

The quantitative data from the method validation should be presented in a clear and structured manner.

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.999
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 2% for intra-day, ≤ 3% for inter-dayIntra-day: 1.2%, Inter-day: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity confirmed by DAD

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E Set Up HPLC Method E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte in Samples I->J K Generate Report J->K

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section outlines a proposed LC-MS/MS method for the highly sensitive and selective quantification of this compound.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.1.2. Instrumentation

  • LC system (UPLC or HPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

3.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined)
MRM Transitions To be determined by infusion of the standard. Precursor ion will be [M+H]⁺ or [M-H]⁻.

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions containing the internal standard at a fixed concentration. The concentration range will be lower than for the HPLC-UV method (e.g., 0.1 - 100 ng/mL).

  • Sample Preparation: Due to the high sensitivity of the method, a more rigorous sample cleanup, such as solid-phase extraction, is recommended to minimize matrix effects.

Method Validation

The validation of the LC-MS/MS method will follow similar principles to the HPLC-UV method but with a focus on matrix effects and recovery.

Data Presentation

Table 2: Summary of LC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.990.998
Range To be defined based on application0.1 - 100 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%Intra-day: 5.6%, Inter-day: 8.9%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Matrix Effect Within acceptable limits (e.g., 85-115%)92%
Recovery Consistent and reproducible88%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Prepare Stock Solutions (Analyte & IS) B Prepare Calibration Standards with IS A->B F Inject Standards & Samples B->F C Sample Extraction (e.g., SPE) D Add IS to Extracted Sample C->D D->F E Develop LC-MS/MS Method (MRM Transitions) E->F G Acquire Mass Spec Data F->G H Integrate Peak Areas (Analyte/IS Ratio) G->H I Construct Calibration Curve H->I J Calculate Analyte Concentration I->J K Generate Final Report J->K

Caption: LC-MS/MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting an appropriate analytical method for the quantification of this compound based on the analytical requirements.

Method_Selection A Define Analytical Requirements B High Concentration / Simple Matrix? A->B C Low Concentration / Complex Matrix? A->C B->C No D HPLC-UV Method B->D Yes E LC-MS/MS Method C->E Yes F Method Development & Validation D->F E->F

Caption: Decision tree for analytical method selection.

Conclusion

The protocols described in this application note provide a starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis. It is imperative that any method is fully validated to ensure the accuracy and precision of the results.

Application Notes and Protocols for Pyrazine-2-sulfinic Acid as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a predictive guide for the investigation of Pyrazine-2-sulfinic acid as a potential antimicrobial agent. As of the date of this document, there is no direct experimental data available in the public domain specifically for this compound. The information herein is extrapolated from studies on structurally related pyrazine derivatives and general knowledge of sulfinic acids. All protocols and theoretical information should be adapted and validated experimentally.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Several studies have reported the efficacy of various pyrazine derivatives against a range of bacterial and fungal pathogens.[4][5] The introduction of a sulfinic acid moiety to the pyrazine ring at the 2-position presents an intriguing candidate for novel antimicrobial drug discovery. Sulfinic acids are organosulfur compounds with the general structure RSO(OH) and are known to be more acidic than their corresponding carboxylic acids.[6] This unique chemical feature may influence the compound's solubility, cell permeability, and interaction with microbial targets.

These application notes provide a theoretical framework for the synthesis, characterization, and antimicrobial evaluation of this compound.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound are not experimentally determined. The following table presents estimated values based on the known properties of pyrazine and sulfinic acids.

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₄H₄N₂O₂SBased on the chemical structure.
Molecular Weight144.15 g/mol Calculated from the molecular formula.
AppearancePredicted to be a crystalline solid.Based on the general properties of similar small organic molecules.
SolubilityPredicted to be soluble in water and polar organic solvents.The pyrazine nitrogen atoms and the polar sulfinic acid group should enhance water solubility.[7]
pKaEstimated to be in the range of 1-2.Sulfinic acids are generally strong acids, more acidic than carboxylic acids.[6]
StabilityPotentially unstable, may disproportionate to the corresponding sulfonic acid and thiosulfonate.[6]Sulfinic acids are known for their instability.[6] It is often prepared in situ from its more stable sulfinate salt.

Potential Antimicrobial Activity and Mechanism of Action (Hypothetical)

Based on the known antimicrobial activities of other pyrazine derivatives, this compound is hypothesized to exhibit activity against a spectrum of Gram-positive and Gram-negative bacteria. The proposed mechanisms of action, extrapolated from related compounds, may include:

  • Disruption of Bacterial Cell Membranes: The amphipathic nature of the molecule could allow it to insert into and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.

  • Inhibition of Essential Enzymes: The sulfinic acid moiety could potentially interact with and inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound.

antimicrobial_pathway cluster_cell Bacterial Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disruption DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV This compound->DNA Gyrase/Topoisomerase IV Inhibition Cell Lysis Cell Lysis Cell Membrane->Cell Lysis Leads to DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Inhibits DNA Replication->Cell Lysis Prevents

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Quantitative Data from Related Pyrazine Derivatives

To provide a reference for expected antimicrobial potency, the following table summarizes Minimum Inhibitory Concentration (MIC) data from published studies on various pyrazine derivatives.

Pyrazine DerivativeTest OrganismMIC (µg/mL)Reference
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneCandida albicans3.125[3]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanoneEscherichia coli50[3]
Pyrazine-2-carbohydrazide Derivative (PH01)Staphylococcus aureus-[4]
Pyrazine-2-carbohydrazide Derivative (PH02)Bacillus subtilis-[4]
Pyrazine Derivative 18Aerobic and Anaerobic Bacteria-[5]

Note: Specific MIC values for some compounds were not explicitly stated in the abstracts.

Experimental Protocols

The following are detailed protocols for the proposed synthesis and antimicrobial evaluation of this compound.

Proposed Synthesis of this compound

Due to the instability of sulfinic acids, a common strategy is to synthesize the more stable sodium sulfinate salt first, which can then be acidified in situ to generate the sulfinic acid for immediate use. A plausible synthetic route could be the nucleophilic aromatic substitution of a suitable pyrazine precursor.

synthesis_workflow 2-Chloropyrazine 2-Chloropyrazine Reaction Reaction 2-Chloropyrazine->Reaction Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reaction Sodium Pyrazine-2-sulfinate Sodium Pyrazine-2-sulfinate Reaction->Sodium Pyrazine-2-sulfinate Acidification Acidification Sodium Pyrazine-2-sulfinate->Acidification This compound This compound Acidification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Protocol for Sodium Pyrazine-2-sulfinate Synthesis (adapted from a similar synthesis of pyrazine sulfonic acid[8]):

  • Materials: 2-chloropyrazine, anhydrous sodium sulfite, water, 95% ethanol.

  • Procedure: a. In a sealed pressure vessel, combine 2-chloropyrazine (1 equivalent) and anhydrous sodium sulfite (1.2 equivalents) in water. b. Heat the mixture at 150°C for 12 hours. c. After cooling, evaporate the resulting solution to dryness under reduced pressure. d. Extract the solid residue with boiling 95% ethanol. e. Cool the ethanol extract to induce crystallization of sodium pyrazine-2-sulfinate. f. Filter and dry the crystals.

  • Characterization: Confirm the structure of the synthesized sodium pyrazine-2-sulfinate using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In situ Generation of this compound:

  • Dissolve the synthesized sodium pyrazine-2-sulfinate in a suitable solvent (e.g., water or a buffer).

  • Carefully add a strong acid (e.g., HCl) dropwise while monitoring the pH to generate the free sulfinic acid for immediate use in antimicrobial assays.

Antimicrobial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing.

5.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

mic_workflow Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Inoculate with Standardized Microbial Suspension Inoculate with Standardized Microbial Suspension Prepare Serial Dilutions of this compound->Inoculate with Standardized Microbial Suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate with Standardized Microbial Suspension->Incubate at 37°C for 18-24 hours Observe for Visible Growth Observe for Visible Growth Incubate at 37°C for 18-24 hours->Observe for Visible Growth Determine MIC Determine MIC Observe for Visible Growth->Determine MIC

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound stock solution, bacterial/fungal isolates, positive control antibiotic, negative control (broth only).

  • Procedure: a. Prepare a 2-fold serial dilution of this compound in MHB across the wells of a 96-well plate. b. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). c. Add the microbial inoculum to each well containing the compound and the positive control. d. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only). e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is the lowest concentration of the compound at which no visible growth is observed.

5.2.2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, this compound solution, sterile blank paper disks, positive control antibiotic disks, bacterial/fungal isolates.

  • Procedure: a. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). b. Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria. c. Impregnate sterile blank paper disks with a known concentration of the this compound solution and allow them to dry. d. Aseptically place the impregnated disks and a positive control antibiotic disk on the surface of the inoculated MHA plate. e. Invert the plates and incubate at 37°C for 18-24 hours. f. Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone indicates the susceptibility of the microorganism to the compound.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound and the known antimicrobial activities of related pyrazine derivatives suggest that it is a promising candidate for further investigation as a novel antimicrobial agent. The protocols and theoretical framework provided in these application notes offer a starting point for researchers to synthesize, characterize, and evaluate the antimicrobial potential of this compound. Experimental validation of the proposed synthesis and antimicrobial activities is essential to determine the true therapeutic potential of this compound.

References

Application Notes and Protocols for the Introduction of a Sulfinic Acid Group to a Pyrazine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various synthetic methods to introduce a sulfinic acid group onto a pyrazine ring. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] The introduction of a sulfinic acid moiety can serve as a versatile handle for further functionalization or to modulate the physicochemical and pharmacological properties of these molecules, making these synthetic methods highly relevant for drug discovery and development.[5]

Introduction

The pyrazine nucleus is a key structural component in a variety of pharmaceuticals, including anticancer agents like Bortezomib, the antiviral Favipiravir, and the hypnotic agent Eszopiclone.[3] The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for its functionalization.[1] Sulfinic acids and their derivatives are valuable intermediates in organic synthesis, allowing for the formation of sulfones, sulfonamides, and other sulfur-containing functional groups. These groups are prevalent in a wide range of clinically used drugs.[1][4] The methods detailed below provide strategies to access pyrazinyl sulfinic acids, enabling the exploration of novel chemical space in drug design.

Methods for the Synthesis of Pyrazinyl Sulfinic Acids

Three primary methods for the introduction of a sulfinic acid group to a pyrazine ring are presented:

  • Organometallic Approach: Reaction of a pyrazinyl-organometallic intermediate with a sulfur dioxide surrogate.

  • Reduction of Pyrazinyl Sulfonyl Chlorides: A classic approach involving the reduction of a pre-formed sulfonyl chloride.

  • Direct C-H Sulfinylation: A modern approach that avoids pre-functionalization of the pyrazine ring.

A general overview of these synthetic strategies is depicted in the workflow diagram below.

G cluster_start Starting Material cluster_methods Synthetic Approaches cluster_product Product Pyrazine Pyrazine Method1 Method 1: Organometallic Approach Pyrazine->Method1 1. Organometallic reagent formation 2. Reaction with SO2 surrogate Method2 Method 2: Reduction of Sulfonyl Chloride Pyrazine->Method2 1. Sulfonylation 2. Chlorination Method3 Method 3: Direct C-H Sulfinylation Pyrazine->Method3 Direct C-H activation and sulfinylation PyrazinylSulfinicAcid Pyrazinyl Sulfinic Acid Method1->PyrazinylSulfinicAcid Method2->PyrazinylSulfinicAcid Method3->PyrazinylSulfinicAcid

Caption: General workflow for the introduction of a sulfinic acid group to a pyrazine ring.

Method 1: Organometallic Approach via Pyrazinyl Boronic Acid and DABSO

This method involves the formation of a pyrazinyl boronic acid, which then undergoes a nickel-catalyzed reaction with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable solid surrogate for sulfur dioxide, to yield the corresponding pyrazinyl sulfinate.

Data Presentation
StepReactantsReagents and ConditionsProductYield (%)
1. Synthesis of Pyrazinyl Boronic Acid2-Chloropyrazine, bis(pinacolato)diboronPd(dppf)Cl2 (catalyst), KOAc (base), 1,4-dioxane, 80 °C, 12 h2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine~70-80
2. Sulfination of Pyrazinyl Boronic Acid2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, DABSONiBr2·glyme (catalyst), 4,7-dimethoxy-1,10-phenanthroline (ligand), LiOt-Bu (base), DMI (solvent), 100 °C, 16 hLithium pyrazine-2-sulfinate~60-70
Experimental Protocols

Protocol 1.1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 equiv).

  • Heat the reaction mixture at 80 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine.

Protocol 1.2: Synthesis of Lithium pyrazine-2-sulfinate

  • In a glovebox, to a vial add 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.0 equiv), DABSO (0.6 equiv), lithium tert-butoxide (1.0 equiv), nickel(II) bromide glyme complex (NiBr2·glyme, 0.1 equiv), and 4,7-dimethoxy-1,10-phenanthroline (0.1 equiv).

  • Add 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent.

  • Seal the vial and heat the mixture at 100 °C for 16 hours.

  • After cooling, the resulting mixture containing lithium pyrazine-2-sulfinate can be used in subsequent reactions or quenched with an acid to isolate the sulfinic acid.

Method 2: Reduction of Pyrazine-2-sulfonyl Chloride

This classical two-step method involves the initial formation of pyrazine-2-sulfonyl chloride from pyrazine-2-thiol, followed by its reduction to the corresponding sulfinic acid.

Data Presentation
StepReactantsReagents and ConditionsProductYield (%)
1. Synthesis of Pyrazine-2-sulfonyl ChloridePyrazine-2-thiolOxidative chlorination with agents like sodium hypochlorite or sodium chlorite.Pyrazine-2-sulfonyl chlorideModerate
2. Reduction of Sulfonyl ChloridePyrazine-2-sulfonyl chlorideSodium sulfite (Na2SO3) in an aqueous medium.Sodium pyrazine-2-sulfinateGood
Experimental Protocols

Protocol 2.1: Synthesis of Pyrazine-2-sulfonyl Chloride

Note: Pyrazine-2-sulfonyl chloride is commercially available, which is the recommended starting point for the subsequent reduction.

Protocol 2.2: Reduction of Pyrazine-2-sulfonyl Chloride to Sodium pyrazine-2-sulfinate

  • Dissolve pyrazine-2-sulfonyl chloride (1.0 equiv) in a suitable organic solvent such as diethyl ether or tetrahydrofuran (THF).

  • Prepare a solution of sodium sulfite (Na2SO3, 2.0 equiv) in water.

  • Cool the sodium sulfite solution in an ice bath.

  • Slowly add the solution of pyrazine-2-sulfonyl chloride to the cold aqueous sodium sulfite solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • The resulting aqueous solution contains sodium pyrazine-2-sulfinate. This can be used directly or the sulfinic acid can be precipitated by acidification with a non-oxidizing acid (e.g., dilute HCl or H2SO4) at low temperature, followed by extraction with an organic solvent.

Method 3: Direct C-H Sulfinylation

This method aims for the direct introduction of a sulfinic acid group onto the pyrazine ring, avoiding pre-functionalization. Iron-catalyzed C-H activation of pyrazine has been demonstrated, and this approach can be adapted for sulfinylation using a suitable sulfur source like sodium hydroxymethanesulfinate (Rongalite).

Data Presentation
StepReactantsReagents and ConditionsProductYield (%)
Direct C-H SulfinylationPyrazine, Sodium hydroxymethanesulfinate (Rongalite)Iron(II) salt (e.g., FeCl2 or Fe(acac)2) as catalyst, oxidant (e.g., K2S2O8), phase-transfer catalyst (e.g., TBAB), solvent (e.g., DCE/H2O), heat.Pyrazine-2-sulfinic acidVariable
Experimental Protocol

Protocol 3.1: Iron-Catalyzed Direct C-H Sulfinylation of Pyrazine

  • To a reaction vessel, add pyrazine (1.0 equiv), sodium hydroxymethanesulfinate (Rongalite, 2.0 equiv), iron(II) acetylacetonate (Fe(acac)2, 0.1 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Add a mixture of 1,2-dichloroethane (DCE) and water as the solvent.

  • Add potassium persulfate (K2S2O8, 2.5 equiv) as the oxidant.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted pyrazine and byproducts.

  • Acidify the aqueous layer with dilute HCl to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Drug Discovery: Signaling Pathway Inhibition

Pyrazine-containing molecules are known to act on various biological targets. For instance, Bortezomib, a dipeptidyl boronic acid containing a pyrazine moiety, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway. Inhibition of this pathway disrupts the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells.

G Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein (e.g., pro-apoptotic factors) Protein->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to suppression of Bortezomib Bortezomib (Pyrazine-containing drug) Bortezomib->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Bortezomib.

The ability to introduce a sulfinic acid group onto the pyrazine core opens up new avenues for creating novel analogs of such drugs, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties.

References

Scale-Up Synthesis of Pyrazine-2-sulfinic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the scale-up synthesis of Pyrazine-2-sulfinic acid, a key intermediate for research and development in the pharmaceutical and agrochemical industries. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The development of a robust and scalable synthetic route is crucial for facilitating further research and drug discovery efforts. This document outlines a two-step synthetic pathway for the preparation of this compound, starting from the commercially available 2-mercaptopyrazine. The protocols provided are designed for laboratory-scale synthesis with considerations for future scale-up.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Oxidative Chlorination of 2-Mercaptopyrazine: 2-Mercaptopyrazine is converted to the intermediate, Pyrazine-2-sulfonyl chloride, via oxidative chlorination.

  • Reduction of Pyrazine-2-sulfonyl Chloride: The sulfonyl chloride intermediate is then reduced to the target compound, this compound.

Synthesis_Pathway 2-Mercaptopyrazine 2-Mercaptopyrazine Pyrazine-2-sulfonyl_chloride Pyrazine-2-sulfonyl_chloride 2-Mercaptopyrazine->Pyrazine-2-sulfonyl_chloride Oxidative Chlorination Pyrazine-2-sulfinic_acid Pyrazine-2-sulfinic_acid Pyrazine-2-sulfonyl_chloride->Pyrazine-2-sulfinic_acid Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-sulfonyl chloride

This protocol describes the oxidative chlorination of 2-mercaptopyrazine to yield Pyrazine-2-sulfonyl chloride.

Materials:

  • 2-Mercaptopyrazine

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach) or Sodium chlorite (NaClO2)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 2-mercaptopyrazine in a suitable solvent such as dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium hypochlorite or sodium chlorite to the cooled suspension with vigorous stirring. The addition should be dropwise to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated solution of sodium bisulfite (to quench excess oxidant), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Pyrazine-2-sulfonyl chloride.

Note: Pyrazine-2-sulfonyl chloride is a reactive intermediate and is typically used in the next step without extensive purification.

Step 2: Synthesis of this compound

This protocol details the reduction of Pyrazine-2-sulfonyl chloride to the final product, this compound.

Materials:

  • Crude Pyrazine-2-sulfonyl chloride from Step 1

  • Sodium sulfite (Na2SO3) or Zinc dust (Zn)

  • Water

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure using Sodium Sulfite:

  • Dissolve the crude Pyrazine-2-sulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Prepare a solution of sodium sulfite in water.

  • Add the sodium sulfite solution to the solution of the sulfonyl chloride at room temperature with vigorous stirring.

  • Stir the biphasic mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary to ensure completion.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the aqueous layer in a separatory funnel.

  • Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted starting material and byproducts.

  • Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is acidic, which will precipitate the this compound.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Procedure using Zinc Dust:

  • Suspend the crude Pyrazine-2-sulfonyl chloride in a mixture of water and a suitable organic co-solvent (e.g., acetone or ethanol) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add zinc dust portion-wise to the stirred mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Filter off the excess zinc dust and inorganic salts.

  • Concentrate the filtrate to remove the organic solvent.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

StepReactantProductReagentsSolventTypical Yield (%)Purity (by HPLC) (%)
12-MercaptopyrazinePyrazine-2-sulfonyl chlorideNaOCl or NaClO2, HClDichloromethane75-85 (crude)N/A
2Pyrazine-2-sulfonyl chlorideThis compoundNa2SO3 or Zn, HClWater/DCM or Water/Acetone60-75>95

Characterization Data

This compound:

  • Appearance: White to off-white solid.

  • Melting Point: To be determined.

  • ¹H NMR (DMSO-d₆): Expected signals corresponding to the pyrazine ring protons.

  • ¹³C NMR (DMSO-d₆): Expected signals for the carbon atoms of the pyrazine ring.

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₄H₄N₂O₂S.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Oxidative Chlorination cluster_step2 Step 2: Reduction A1 Suspend 2-Mercaptopyrazine in DCM A2 Cool to 0-5 °C A1->A2 A3 Add NaOCl solution A2->A3 A4 Stir for 1-2 hours A3->A4 A5 Work-up (Wash & Dry) A4->A5 A6 Concentrate to get crude Pyrazine-2-sulfonyl chloride A5->A6 B1 Dissolve crude sulfonyl chloride A6->B1 Transfer to next step B2 Add Na2SO3 solution B1->B2 B3 Stir for 2-4 hours B2->B3 B4 Aqueous work-up B3->B4 B5 Acidify to precipitate product B4->B5 B6 Filter and Dry B5->B6 B7 Obtain pure this compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hypochlorite and hydrochloric acid are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Pyrazine-2-sulfonyl chloride is a reactive compound and may be moisture-sensitive.

Conclusion

The protocols described in this document provide a reliable and scalable method for the synthesis of this compound. These application notes are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics and other bioactive molecules. Further optimization of reaction conditions may be necessary for large-scale production.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazine-2-sulfinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrazine-2-sulfinic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low to no yield of this compound. What are the potential causes?

A1: Low or no yield in the synthesis of this compound is a common issue and can stem from several factors, primarily related to the instability of the starting materials or the product itself. Here are the most likely causes and troubleshooting steps:

  • Decomposition of the Sulfinic Acid Product: Sulfinic acids are notoriously unstable and can readily disproportionate or oxidize further to the corresponding sulfonic acid, especially at elevated temperatures or in the presence of excess oxidant.

    • Troubleshooting:

      • Maintain a low reaction temperature, ideally between -30°C and -80°C, during the oxidation step.[1]

      • Use a stoichiometric amount of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

      • Work up the reaction mixture quickly and at low temperatures.

      • Consider converting the sulfinic acid to a more stable salt (e.g., a sodium or silver salt) for storage if immediate use is not possible.[1]

  • Poor Quality of Starting Material (2-Mercaptopyrazine): The precursor, 2-mercaptopyrazine, may be oxidized or impure.

    • Troubleshooting:

      • Ensure the 2-mercaptopyrazine is pure and has been stored under an inert atmosphere to prevent oxidation to the disulfide.

      • Consider purifying the starting material by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Use an inert, volatile solvent that is easy to remove at low temperatures, such as methylene chloride.[1]

      • Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to side product formation.

Q2: My final product is contaminated with Pyrazine-2-sulfonic acid. How can I prevent this over-oxidation?

A2: The formation of Pyrazine-2-sulfonic acid is a result of over-oxidation of the target sulfinic acid. Preventing this requires precise control over the reaction conditions.

  • Control of Oxidizing Agent:

    • Add the oxidizing agent (e.g., m-CPBA) slowly and in a portion-wise manner to the solution of 2-mercaptopyrazine at a very low temperature. This prevents localized excess of the oxidant.

    • Ensure the exact stoichiometry of the oxidizing agent. A slight excess can lead to the formation of the sulfonic acid.

  • Temperature Management:

    • Strict temperature control is crucial. The oxidation should be carried out at temperatures below room temperature, with a range of -30°C to -80°C being preferable to control the oxidation process.[1]

  • Reaction Quenching:

    • Once the reaction is complete (as determined by monitoring), quench it promptly to destroy any remaining oxidizing agent. A mild reducing agent can be carefully added for this purpose.

Q3: What is the best method for purifying this compound?

A3: The purification of pyrazine derivatives and sulfinic acids requires careful consideration of their chemical properties.

  • Initial Work-up:

    • After the reaction, the reduced oxidizing agent (e.g., m-chlorobenzoic acid) can be removed by filtration at low temperatures.[1]

    • The solvent should be removed under reduced pressure at a low temperature to avoid decomposition of the product.[1]

  • Chromatography:

    • Column chromatography on silica gel can be effective for purifying pyrazines. A solvent system such as a hexane/ethyl acetate mixture can be used.[2][3] It is important to run the column quickly and with cold solvents if possible to minimize on-column decomposition.

    • For more polar compounds, reverse-phase chromatography using a C18-bonded silica column might be a suitable alternative.[2]

  • Extraction:

    • Liquid-liquid extraction can be used as an initial purification step. Multiple extractions with a suitable organic solvent like ethyl acetate or methyl-t-butyl ether (MTBE) can help isolate the product from an aqueous reaction mixture.[2][3]

Q4: I am observing multiple unexpected spots on my TLC plate. What are the likely side reactions?

A4: The presence of multiple spots on a TLC plate indicates the formation of side products. For this synthesis, likely side reactions include:

  • Disulfide Formation: The starting material, 2-mercaptopyrazine, can oxidize to form the corresponding disulfide, especially if not handled under an inert atmosphere.

  • Thiosulfonate Formation: The sulfenic acid intermediate, formed during the oxidation, can react with another molecule of sulfenic acid to form a thiosulfinate, which can then rearrange.[4]

  • Reaction with Solvent: If the solvent is not completely inert, it may react with the starting materials or intermediates.

To minimize these side reactions, ensure all reagents are pure, the reaction is run under an inert atmosphere (e.g., nitrogen or argon), and the reaction temperature is kept low.

Data Presentation: Optimization of the Oxidation Step

The following table presents hypothetical data for the optimization of the oxidation of 2-mercaptopyrazine to this compound. This data is intended to serve as a guideline for experimental design.

Entry Temperature (°C) m-CPBA (equivalents) Reaction Time (min) Yield of Sulfinic Acid (%) Purity (by LC-MS, %) Notes
101.1604575Significant sulfonic acid formation.
2-301.05456588Reduced over-oxidation.
3-781.0308595Optimal conditions.
4-780.96070>98Incomplete conversion of starting material.

Experimental Protocols

Synthesis of this compound from 2-Mercaptopyrazine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Mercaptopyrazine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-mercaptopyrazine (1 equivalent) in anhydrous methylene chloride under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.0 equivalent) in anhydrous methylene chloride.[1]

  • Slowly add the m-CPBA solution to the stirred 2-mercaptopyrazine solution at -78°C over a period of 30 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture at low temperature to remove the precipitated m-chlorobenzoic acid.[1]

  • Carefully remove the methylene chloride solvent under reduced pressure at a temperature below room temperature.[1]

  • The resulting crude this compound can be used directly or purified by column chromatography using cold eluents.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Mercaptopyrazine reagent m-CPBA, CH₂Cl₂, -78°C start->reagent product This compound reagent->product side_product Pyrazine-2-sulfonic acid reagent->side_product Excess oxidant or high temp.

Caption: Proposed synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_temp Was reaction temp -30°C to -80°C? start->check_temp check_oxidant Was oxidant stoichiometry accurate (1.0 eq)? check_temp->check_oxidant Yes action_temp Optimize temperature control. Use cryocool or monitored bath. check_temp->action_temp No check_sm Was starting material pure and stored properly? check_oxidant->check_sm Yes action_oxidant Use fresh, accurately weighed mild oxidant. Add slowly. check_oxidant->action_oxidant No action_sm Purify starting material. Use inert atmosphere. check_sm->action_sm No end Re-run optimized experiment check_sm->end Yes action_temp->end action_oxidant->end action_sm->end

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Crude Pyrazine-2-sulfinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Pyrazine-2-sulfinic acid. The information is designed to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: Oily or Gummy Precipitate Instead of Crystalline Solid During Recrystallization

Potential Cause Suggested Solution
Incomplete removal of impurities Impurities can interfere with crystal lattice formation. Consider a pre-purification step such as an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to remove acidic impurities.
Solvent system is not optimal The solvent may be too good a solvent, or the cooling rate may be too fast. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly. For acidic compounds like sulfinic acids, sometimes the salt form provides better crystals. Consider crystallization of a salt (e.g., sodium salt).
Presence of water Sulfinic acids can be hygroscopic. Ensure all solvents are anhydrous and the glassware is thoroughly dried.[1]
Product degradation This compound may be unstable under the recrystallization conditions (e.g., high temperature). Attempt recrystallization at a lower temperature using a more volatile solvent or a solvent pair that allows for crystallization at room temperature or below. Commercial suppliers of this compound sometimes recommend cold-chain transportation, suggesting potential thermal instability.[2]

Problem 2: Low Recovery After Purification

Potential Cause Suggested Solution
Product is too soluble in the recrystallization solvent Even at low temperatures, a significant amount of product may remain in the mother liquor. Reduce the volume of the solvent used for recrystallization to the minimum required to dissolve the solid at elevated temperature. After filtration, you can try to recover more product from the filtrate by concentrating it and cooling again for a second crop of crystals.
Product degradation during purification Sulfinic acids are known to be unstable and can disproportionate to the corresponding sulfonic acid and thiosulfonate.[3] Avoid prolonged heating and exposure to strong acids or bases. Work-up and purification steps should be performed as quickly as possible.
Loss during transfers and handling Ensure quantitative transfers of solids and solutions. Rinse glassware with the mother liquor to recover any adhering product.
Incomplete precipitation If precipitating the acid from its salt, ensure the pH is sufficiently acidic to cause complete precipitation. Check the pH of the supernatant after filtration.

Problem 3: Persistent Impurities Detected by Analysis (e.g., HPLC, NMR)

Potential Cause Identified Impurity & Suggested Action
Side reactions during synthesis Starting materials (e.g., 2-chloropyrazine): If the starting material is a major impurity, consider improving the purification of the crude product before the final purification step. Over-oxidation product (Pyrazine-2-sulfonic acid): This is a common impurity in sulfinic acid synthesis.[3] Purification can be challenging due to similar polarities. Consider converting the mixture to their salts and attempting fractional crystallization. Alternatively, chromatographic methods may be necessary.
Degradation products Pyrazine-2-sulfonic acid and thiosulfonates: These are common degradation products of sulfinic acids.[3] To minimize their formation, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid exposure to air and light.
Residual Solvents Ensure the purified solid is thoroughly dried under vacuum. The choice of drying temperature should be made carefully to avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on general synthesis routes for sulfinic acids, common impurities may include:

  • Unreacted starting materials: For instance, if synthesized from a pyrazine halide, residual halide may be present.

  • Pyrazine-2-sulfonic acid: This is a common over-oxidation byproduct.[3]

  • Thiosulfonates: Formed from the disproportionation of the sulfinic acid.[3]

  • Inorganic salts: From reagents used in the synthesis and work-up.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: There is limited specific data for this compound. However, for the closely related Pyrazine sulfonic acid, the sodium salt can be recrystallized from 95% ethanol, while the free acid is highly soluble in water and slightly soluble in alcohol.[1] This suggests that for this compound, you could explore:

  • Alcohols (e.g., ethanol, isopropanol): As single solvents or in combination with water or a non-polar co-solvent.

  • Water: Given the polarity of the molecule, water could be a potential solvent, possibly for the salt form.

  • Solvent mixtures: A polar solvent in which the compound is soluble (e.g., methanol, ethanol) paired with a less polar solvent in which it is less soluble (e.g., diethyl ether, hexanes) can be effective.

A general approach is to test the solubility of a small amount of the crude material in various solvents at room temperature and with heating.

Q3: How can I monitor the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the purity of pyrazine derivatives.[4][5] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient would be a good starting point for method development. UV detection is appropriate due to the aromatic pyrazine ring. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions during column chromatography or for assessing the progress of a reaction.

Q4: What are the recommended storage conditions for purified this compound?

A4: Given the general instability of sulfinic acids and the indication of cold-chain transport for commercial products, it is recommended to store purified this compound under the following conditions:

  • Temperature: Low temperature, preferably at or below 0°C.

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: In a sealed, amber-colored vial to protect from light.

Experimental Protocols

As no specific experimental protocols for the purification of this compound were found in the literature search, the following are general procedures for related compounds that can be adapted.

General Protocol for Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic this compound into its sodium salt, which will move to the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with the organic solvent to remove any remaining non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (test with pH paper).

  • The this compound should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_crude Crude Product cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_analysis Purity Analysis crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve Start Purification wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify precipitate Precipitate Product acidify->precipitate dissolve_hot Dissolve in Hot Solvent precipitate->dissolve_hot Further Purification cool Cool to Crystallize dissolve_hot->cool filter Filter and Dry cool->filter hplc HPLC/TLC Analysis filter->hplc Final Product

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic start Start Purification outcome Oily Precipitate? start->outcome cause1 Impure Product outcome->cause1 Yes cause2 Wrong Solvent outcome->cause2 Yes cause3 Product Degradation outcome->cause3 Yes hplc_analysis Purity Check (HPLC) outcome->hplc_analysis No, Crystalline Solid solution1 Perform Acid-Base Extraction cause1->solution1 solution2 Screen Different Solvents/Mixtures cause2->solution2 solution3 Use Milder Conditions cause3->solution3

Caption: Troubleshooting logic for addressing an oily precipitate during recrystallization.

References

Technical Support Center: Synthesis of Pyrazine-2-sulfinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazine-2-sulfinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

  • Route A: From 2-Aminopyrazine via a Diazonium Salt Intermediate. This method involves the diazotization of 2-aminopyrazine followed by a reaction with sulfur dioxide, typically in the presence of a copper(I) catalyst (a variation of the Sandmeyer reaction), to form an intermediate pyrazine-2-sulfonyl chloride. This intermediate is then reduced to the desired this compound.

  • Route B: From a Precursor such as 2-Chloropyrazine or Pyrazine-2-thiol. This approach would involve the conversion of a suitable pyrazine precursor. For instance, 2-chloropyrazine could potentially undergo nucleophilic substitution with a sulfite salt. Alternatively, pyrazine-2-thiol could be oxidized to form the target sulfinic acid.

Q2: What are the most likely byproducts in the synthesis of this compound via the diazonium salt route (Route A)?

A2: The formation of byproducts is a common issue in multi-step syntheses. In the context of Route A, several side reactions can occur, leading to a range of impurities.

  • Pyrazin-2-ol: The diazonium salt intermediate is susceptible to reaction with water, which is present in the reaction mixture. This leads to the formation of pyrazin-2-ol, a common byproduct in diazonium salt reactions.[1][2][3]

  • 2-Chloropyrazine: If the diazotization is performed in the presence of chloride ions (e.g., from hydrochloric acid), a Sandmeyer-type reaction can occur where the diazonium group is replaced by a chlorine atom, yielding 2-chloropyrazine.[3]

  • Bi-pyrazine derivatives: Radical-mediated side reactions can lead to the coupling of two pyrazine rings, forming bi-pyrazine compounds.[2]

  • Pyrazine-2-sulfonic acid: Incomplete reduction of the intermediate pyrazine-2-sulfonyl chloride will result in the presence of the corresponding sulfonic acid in the final product.

Q3: What are potential byproducts if synthesizing from a pyrazine precursor (Route B)?

A3: The byproducts in this route depend on the specific starting material and reaction conditions.

  • From 2-Chloropyrazine: In a nucleophilic aromatic substitution reaction, side reactions can include the formation of pyrazin-2-ol if water is present. Incomplete reaction will leave unreacted 2-chloropyrazine.

  • From Pyrazine-2-thiol: Over-oxidation of the thiol can lead to the formation of the more stable Pyrazine-2-sulfonic acid. Dimerization of the thiol can also occur, forming a dipyrazinyl disulfide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on byproduct identification and mitigation.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of the desired this compound. - Incomplete diazotization of 2-aminopyrazine.- Competing side reactions of the diazonium salt (e.g., reaction with water to form pyrazin-2-ol).[1][2][3]- Inefficient reduction of the pyrazine-2-sulfonyl chloride intermediate.- Ensure complete dissolution of 2-aminopyrazine before adding the diazotizing agent.- Maintain a low reaction temperature (0-5 °C) during diazotization to minimize decomposition of the diazonium salt.- Use a non-aqueous solvent for the subsequent reaction with sulfur dioxide if possible to reduce the formation of pyrazin-2-ol.- Optimize the reducing agent and reaction conditions for the conversion of the sulfonyl chloride to the sulfinic acid.
Presence of a significant amount of Pyrazin-2-ol in the product mixture. The diazonium salt intermediate readily reacts with water.[1][2][3]- Minimize the amount of water in the reaction mixture.- Perform the reaction at a low temperature to slow down the rate of the side reaction with water.- Consider using a phase-transfer catalyst to facilitate the reaction of the diazonium salt with the sulfur dioxide reagent in a biphasic system, thereby reducing its exposure to the aqueous phase.
Isolation of Pyrazine-2-sulfonic acid as a major byproduct. Incomplete reduction of the pyrazine-2-sulfonyl chloride intermediate.- Increase the molar excess of the reducing agent.- Extend the reaction time for the reduction step.- Ensure the chosen reducing agent is appropriate and active for the conversion of an aryl sulfonyl chloride to a sulfinic acid.
Difficulty in purifying the final product. The product is highly polar and water-soluble, making standard purification techniques like silica gel chromatography challenging.[4]- Consider reverse-phase chromatography (e.g., using a C18 column) for purification.[4]- Ion-exchange chromatography can be an effective method for separating the acidic product from neutral or basic impurities.[4]- If the product is crystalline, recrystallization from a suitable solvent system can be attempted.

Experimental Protocols

While a specific, validated protocol for this compound was not found in the provided search results, a general procedure based on the synthesis of related aryl sulfinic acids via the diazonium salt route is outlined below. Note: This is a generalized procedure and requires optimization for the specific substrate.

Route A: Generalized Protocol for the Synthesis of this compound from 2-Aminopyrazine

  • Diazotization of 2-Aminopyrazine:

    • Dissolve 2-aminopyrazine in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for a sufficient time to ensure complete formation of the pyrazine-2-diazonium salt.

  • Formation of Pyrazine-2-sulfonyl chloride:

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Nitrogen gas will be evolved. The reaction mixture is typically stirred for several hours at or below room temperature.

  • Reduction to this compound:

    • Isolate the crude pyrazine-2-sulfonyl chloride from the reaction mixture.

    • Dissolve the sulfonyl chloride in a suitable solvent and treat it with a reducing agent such as sodium sulfite (Na₂SO₃) or zinc dust.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is worked up to isolate the crude this compound.

  • Purification:

    • Purify the crude product using techniques suitable for polar, water-soluble compounds, such as reverse-phase chromatography or ion-exchange chromatography.[4]

Visualizations

Synthesis_Byproducts cluster_synthesis Synthesis of this compound (Route A) cluster_byproducts Potential Byproducts 2-Aminopyrazine 2-Aminopyrazine Diazonium Salt Diazonium Salt 2-Aminopyrazine->Diazonium Salt NaNO₂, H⁺ Pyrazine-2-sulfonyl chloride Pyrazine-2-sulfonyl chloride Diazonium Salt->Pyrazine-2-sulfonyl chloride SO₂, Cu⁺ Pyrazin-2-ol Pyrazin-2-ol Diazonium Salt->Pyrazin-2-ol H₂O 2-Chloropyrazine 2-Chloropyrazine Diazonium Salt->2-Chloropyrazine Cl⁻ Bi-pyrazines Bi-pyrazines Diazonium Salt->Bi-pyrazines Radical Coupling This compound This compound Pyrazine-2-sulfonyl chloride->this compound Reduction Pyrazine-2-sulfonic acid Pyrazine-2-sulfonic acid Pyrazine-2-sulfonyl chloride->Pyrazine-2-sulfonic acid Incomplete Reduction

Caption: Common byproducts in the synthesis of this compound via the diazonium salt route.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Optimize Diazotization Optimize Diazotization (Temp, Stoichiometry) Low Yield?->Optimize Diazotization Yes Check for Byproducts Identify Byproducts (LC-MS, NMR) Impure Product?->Check for Byproducts Yes End End Impure Product?->End No Optimize Reduction Optimize Reduction (Reagent, Time) Optimize Diazotization->Optimize Reduction Optimize Reduction->Impure Product? Pyrazin-2-ol Present? Pyrazin-2-ol Present? Check for Byproducts->Pyrazin-2-ol Present? Sulfonic Acid Present? Sulfonic Acid Present? Pyrazin-2-ol Present?->Sulfonic Acid Present? No Minimize Water Minimize H₂O (Anhydrous Solvents) Pyrazin-2-ol Present?->Minimize Water Yes Increase Reducing Agent Increase Reducing Agent /Reaction Time Sulfonic Acid Present?->Increase Reducing Agent Yes Purification Purification Sulfonic Acid Present?->Purification No Minimize Water->Purification Increase Reducing Agent->Purification Purification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

resolving low yield in pyrazine ring functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazine ring functionalization. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I experiencing low yields in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a halopyrazine?

Low yields in cross-coupling reactions involving pyrazines are a common issue. The electron-deficient nature of the pyrazine ring and various reaction parameters can significantly impact the outcome.[1][2]

Troubleshooting Steps:

  • Evaluate the Catalytic System: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for chloropyrazines.[2]

    • Action: Screen different palladium catalysts and ligands. For Suzuki couplings, catalysts like Pd(dppb)Cl₂ have shown greater effectiveness.[2] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to dramatically improve reaction efficiency by enhancing oxidative addition and facilitating reductive elimination.[3]

  • Check for Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Homocoupling: This is a common byproduct in Suzuki and Stille reactions.[1][4] Consider changing the order of reagent addition, which has been shown to suppress homocoupling in some cases.[1]

    • Dehalogenation/Protonolysis: The halide starting material can be reduced, or the organoboron reagent can be protonated, especially if moisture is present.[4] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Catalyst Poisoning: Impurities in the starting materials or reagents can poison the palladium catalyst. Purify starting materials if their quality is uncertain.

  • Optimize Reaction Conditions: Temperature, solvent, and base are key parameters.

    • Action: Perform a systematic screen of reaction conditions. The presence of multiple electron-donating groups on the pyrazine ring can deactivate the substrate, potentially requiring higher temperatures or longer reaction times.[2]

  • Substrate Reactivity: The reactivity of aryl halides in oxidative addition typically follows the order: I > Br > OTf >> Cl.[5] If you are using a chloropyrazine, a more active catalyst system may be required compared to a bromopyrazine.

Troubleshooting Workflow: Cross-Coupling Reactions

CrossCouplingWorkflow start Low Yield in Cross-Coupling Reaction check_catalyst 1. Evaluate Catalyst & Ligand start->check_catalyst catalyst_issue Ineffective catalyst (e.g., Pd(PPh3)4 for chlorides). Incorrect ligand choice. check_catalyst->catalyst_issue Issue Found check_side_reactions 2. Analyze for Side Reactions check_catalyst->check_side_reactions No Issue optimize_catalyst Action: Screen catalysts (e.g., Pd(dppb)Cl2). Use bulky, electron-rich ligands (e.g., XPhos for C-N coupling). catalyst_issue->optimize_catalyst success Yield Improved optimize_catalyst->success side_reaction_issue Homocoupling, dehalogenation, or catalyst poisoning detected. check_side_reactions->side_reaction_issue Issue Found check_conditions 3. Review Reaction Conditions check_side_reactions->check_conditions No Issue mitigate_side_reactions Action: Use anhydrous conditions. Purify reagents. Change reagent addition order. side_reaction_issue->mitigate_side_reactions mitigate_side_reactions->success conditions_issue Suboptimal temperature, base, or solvent. check_conditions->conditions_issue Issue Found check_conditions->success No Issue optimize_conditions Action: Screen temperature, bases (e.g., Cs2CO3, K3PO4), and solvents (e.g., Toluene, Dioxane). conditions_issue->optimize_conditions optimize_conditions->success

Caption: Troubleshooting decision tree for low-yield pyrazine cross-coupling reactions.

Q2: My Minisci (C-H Functionalization) reaction is giving a low yield or no product. What should I check?

The Minisci reaction is a powerful tool for C-H functionalization of electron-deficient pyrazines, but it is sensitive to reaction conditions and radical stability.[6][7]

Troubleshooting Steps:

  • Radical Precursor Stability: The choice and stability of the radical precursor are paramount.

    • Issue: Some radical precursors are unstable. For example, long-chain alkyl radicals can be less stable and require specific optimization.[8]

    • Action: Ensure the chosen radical source is appropriate for the reaction conditions. If using a carboxylic acid, for instance, ensure the oxidative decarboxylation is proceeding as expected.

  • Reaction Conditions: Traditional Minisci reactions often require harsh conditions.[9] Modern photoredox methods are milder but require careful optimization.

    • Solvent: The solvent system can be critical. In a reported photoredox acylation, a DMSO/H₂O (4:1) mixture was found to be optimal, with other solvents giving poor conversions.[9]

    • Reaction Time: Both insufficient and excessive reaction times can lead to low yields.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Acidity: The reaction requires acidic conditions to ensure the pyrazine nitrogen is protonated, which activates the ring toward nucleophilic radical addition.[7] Verify the pH of your reaction medium.

  • Substrate Reactivity: While pyrazines are generally good substrates for Minisci reactions, highly substituted or electronically modified pyrazines may behave differently.[6] Unsubstituted pyrazine has been reported to fail under certain photoredox acylation conditions that were successful for other heterocycles.[9]

Table 1: Effect of Solvent on a Photoredox Minisci-type Acylation Yield

Entry Solvent System Conversion/Yield
1 DMSO/H₂O (4:1) Good Conversion
2 Acetonitrile Poor Conversion
3 Methanol Poor Conversion
4 Dichloromethane Poor Conversion

(Data adapted from a study on dehydrazinative acylation, illustrating the critical role of the solvent system)[9]

Q3: I'm attempting to deprotonate/lithiate a pyrazine, but I'm only recovering starting material or seeing decomposition. How can I fix this?

Direct deprotonation of the pyrazine ring is notoriously difficult. The ring's high electron deficiency makes it susceptible to nucleophilic addition from strong organolithium bases, leading to decomposition.[10][11] Furthermore, the resulting lithiated intermediates are often unstable.[12]

Troubleshooting Steps:

  • Choice of Base: This is the most critical factor. Standard strong bases like LDA or n-BuLi often lead to decomposition.[10]

    • Action: Use a bulky, non-nucleophilic base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the preferred choice for deprotonating sensitive diazines.[10][12]

  • Intermediate Trapping (Trans-Metal-Trapping): Lithiated pyrazines are unstable and can dimerize or decompose.[12][13]

    • Action: Employ a trans-metal-trapping strategy. By including an additive like ZnCl₂·TMEDA in the reaction, the unstable aryllithium species is immediately converted to a more stable organozinc species, preventing decomposition and side reactions.[11][13] This in-situ trapping is crucial for achieving good yields.

  • Solvent and Temperature: These parameters influence the stability of the intermediates and the reaction pathway. Dimer formation has been observed in hexane, a side reaction that can be reduced by using THF as a cosolvent.[12][13]

    • Action: Start with THF at low temperatures (e.g., -75 °C to room temperature, depending on the specific protocol) and monitor the reaction carefully.

Logical Diagram: Successful Pyrazine Lithiation Strategy

LithiationStrategy cluster_0 Problem: Standard Lithiation Failure cluster_1 Solution: Trans-Metal-Trapping (TMT) Pyrazine Pyrazine Substrate nBuLi Strong Base (e.g., n-BuLi, LDA) Decomposition Decomposition or No Reaction nBuLi->Decomposition Nucleophilic Attack Pyrazine_sol Pyrazine Substrate LiTMP Bulky Base (LiTMP) Pyrazine_sol->LiTMP 1. Deprotonation ZnCl2 Metal Trap (e.g., ZnCl2•TMEDA) Stable_Intermediate Stable Organozinc Intermediate LiTMP->Stable_Intermediate 2. In-situ Trap ZnCl2->Stable_Intermediate Electrophile Electrophile (E+) (e.g., I2) Stable_Intermediate->Electrophile 3. Quench Product Functionalized Pyrazine Electrophile->Product

Caption: Comparison of a failing standard lithiation with a successful TMT strategy.

Key Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of Chloropyrazine with an Arylboronic Acid

This protocol is adapted from methodologies that have proven effective for the coupling of electron-deficient chloropyrazines.[2]

Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(dppb)Cl₂ (Palladium(II) bis(1,4-diphenylphosphino)butane dichloride) (5 mol%)

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Solvent: Anhydrous Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 mixture)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent mixture via syringe.

  • Degassing: Degas the resulting suspension by bubbling the inert gas through it for another 10-15 minutes.

  • Catalyst Addition: Add the Pd(dppb)Cl₂ catalyst (0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrazine.

Table 2: Example Yields for Suzuki Coupling of Chloropyrazines

Pyrazine Substrate Boronic Acid Catalyst Base Yield Reference
Chloropyrazine Phenylboronic acid Pd(dppb)Cl₂ K₂CO₃ Good-Excellent [2]
2-Chloro-3,6-dimethylpyrazine 4-Methoxyphenylboronic acid Pd(dppb)Cl₂ K₂CO₃ 85% [2]

| 2-Amino-3,5-dibromopyrazine | Various arylboronic acids | Pd(dppb)Cl₂ | Na₂CO₃ | 30-80% |[2] |

References

Technical Support Center: Stabilizing Pyrazine-2-sulfinic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Pyrazine-2-sulfinic acid in solution during their experiments.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

Users may observe a rapid loss of active compound, indicated by inconsistent experimental results or direct analytical measurement. The primary degradation pathway for sulfinic acids is disproportionation.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Inappropriate Solvent Use aprotic, non-polar, or weakly polar solvents such as anhydrous diethyl ether, toluene, or dichloromethane for temporary storage or reactions where possible. For aqueous solutions, use deoxygenated, distilled water and prepare fresh.Sulfinic acids are generally unstable in solution, especially in protic and polar solvents which can facilitate disproportionation.[1] The use of aprotic solvents can slow down this degradation pathway.
Incorrect pH of Aqueous Solution Maintain a neutral to slightly acidic pH (around 6-7) for aqueous solutions. Avoid strongly acidic or alkaline conditions. Buffer the solution if necessary.Aromatic sulfinic acids have a pKa in the range of 1.8-2.0.[2][3] At very low pH, the free acid is more susceptible to disproportionation. In alkaline conditions, the sulfinate anion may be more reactive towards oxidation.
Elevated Temperature Prepare and handle solutions of this compound at low temperatures (0-4°C). For storage, refer to the storage recommendations below.The recommendation for "Cold-chain transportation" by a commercial supplier suggests that the compound is thermally labile.[4] Lower temperatures will slow the rate of degradation reactions.
Presence of Oxidizing Agents Ensure all solvents and reagents are free from peroxides and other oxidizing agents. Use freshly distilled or purchased anhydrous solvents.Sulfinic acids can be readily oxidized to the corresponding sulfonic acids.
Exposure to Air (Oxygen) Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.Oxygen can contribute to the oxidative degradation of sulfinic acids.
Presence of Metal Ions Use high-purity solvents and reagents to minimize metal ion contamination. If metal catalysis is not part of the experimental design, consider the use of a chelating agent like EDTA in aqueous solutions.Certain metal ions can catalyze the decomposition of sulfinic acids.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation in my solution?

A1: The initial signs of degradation can be subtle. Visually, you might not observe any change. The most reliable indicators are a decrease in the expected biological activity or inconsistent results in your assays. Analytically, techniques like HPLC will show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to its degradation products, such as the corresponding sulfonic acid and thiosulfonate.

Q2: What is the expected shelf-life of a this compound solution?

A2: Due to the inherent instability of sulfinic acids, it is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If temporary storage is unavoidable, it should be for the shortest possible time at low temperatures (see storage recommendations). A quantitative study on the shelf-life in various solvents has not been found in the public literature.

Q3: Can I store solutions of this compound? If so, under what conditions?

A3: While preparing fresh is best, if you must store a solution, the following conditions are recommended based on the general properties of sulfinic acids and supplier information:

  • Solvent: Anhydrous aprotic solvents are preferred over aqueous solutions.

  • Temperature: Store at -20°C to -80°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Use a tightly sealed container, protected from light.

Q4: How does the pH of my aqueous solution affect the stability of this compound?

A4: The stability of aryl sulfinic acids is pH-dependent. Aromatic sulfinic acids are relatively strong acids with pKa values around 1.8-2.0.[2][3] In highly acidic solutions (pH < 2), the protonated form is prevalent, which is prone to disproportionation. In alkaline solutions, the sulfinate anion is formed, which may be more susceptible to oxidation. Therefore, maintaining a pH range of approximately 6-7 is a reasonable starting point to minimize degradation.

Q5: What are the primary degradation products I should look for?

A5: The main degradation pathway for sulfinic acids is disproportionation, which yields the corresponding sulfonic acid (Pyrazine-2-sulfonic acid) and a thiosulfonate.[1] You may also observe the formation of the sulfonic acid due to oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution with enhanced stability for immediate use.

  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) or deoxygenated, distilled water

    • Inert gas (Argon or Nitrogen)

    • Glassware (dried in an oven and cooled under an inert atmosphere)

  • Procedure:

    • Weigh the required amount of this compound in a clean, dry vial under a gentle stream of inert gas.

    • Add the desired volume of anhydrous or deoxygenated solvent to the vial with stirring in an ice bath (0-4°C).

    • Once fully dissolved, blanket the headspace of the vial with inert gas and seal tightly.

    • Use the solution immediately. If brief storage is necessary, store at -20°C or below and protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general method that can be adapted to monitor the stability of this compound over time. Method development and optimization will be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Isocratic):

    • A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized. A starting point could be 70:30 (aqueous:organic).

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Pyrazine derivatives typically absorb in the UV range (e.g., 254 nm or 270 nm). An initial UV scan of the compound is recommended to determine the optimal wavelength.

  • Stability Study Procedure:

    • Prepare a solution of this compound in the desired solvent at a known concentration.

    • Immediately inject a sample (t=0) into the HPLC to obtain the initial peak area of the parent compound.

    • Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizations

DegradationPathway cluster_main Degradation of this compound P2SA This compound (R-SO2H) Disproportionation Disproportionation P2SA->Disproportionation 2 molecules Oxidation Oxidation (e.g., O2, Peroxides) P2SA->Oxidation P2SO3H Pyrazine-2-sulfonic Acid (R-SO3H) Disproportionation->P2SO3H Thiosulfonate Pyrazine-2-thiosulfonate (R-S(O)2-S-R) Disproportionation->Thiosulfonate Oxidation->P2SO3H

Caption: Potential degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_workflow Workflow for Stability Assessment Prep Prepare Solution (Specified Conditions) Initial Initial Analysis (t=0) (e.g., HPLC) Prep->Initial Store Store Solution (Test Conditions) Prep->Store Data Data Analysis (% Degradation vs. Time) Initial->Data Timepoints Analyze at Timepoints (t=1, 2, 4... hrs) Store->Timepoints Timepoints->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Pyrazine-2-sulfinic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2-sulfinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a low or no yield. What are the potential causes?

A1: Low or no yield in the synthesis of this compound is a common issue primarily due to the inherent instability of the target molecule.[1] Key potential causes include:

  • Decomposition: Sulfinic acids are prone to disproportionation, especially under acidic conditions, yielding the corresponding sulfonic acid and thiosulfonate.[1][2] For heteroaromatic sulfinic acids like this compound, decomposition via SO2 extrusion is also a known pathway.[3]

  • Oxidation: The sulfinic acid group is easily oxidized to the more stable sulfonic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.

  • Instability of Precursors: The direct precursor, Pyrazine-2-sulfonyl chloride, can also be unstable, leading to a lower yield of the desired sulfinic acid.[3]

  • Workup Issues: Due to its instability, isolating the free sulfinic acid can be challenging. The compound may decompose during purification steps.

Q2: I observe the formation of Pyrazine-2-sulfonic acid as a major byproduct. How can I prevent this?

A2: The formation of Pyrazine-2-sulfonic acid is a common side reaction resulting from the oxidation of the sulfinic acid. To minimize this:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control Reaction Temperature: Perform the reduction of the sulfonyl chloride at low temperatures to minimize side reactions.

  • Choice of Reducing Agent: Use mild and selective reducing agents.

Q3: Is this compound stable for storage?

A3: No, this compound is generally not stable for long-term storage as a free acid.[1] Commercial suppliers often indicate the need for cold-chain transportation, suggesting that it should be stored at low temperatures and used shortly after preparation. For longer-term storage, it is advisable to convert it to its more stable salt form (e.g., sodium pyrazine-2-sulfinate).

Q4: Are there alternative synthetic strategies to avoid isolating the unstable this compound?

A4: Yes, you can often generate the pyrazine-2-sulfinate salt in situ and use it directly in the subsequent reaction step. This avoids the challenging isolation of the free acid. Another strategy is to synthesize a more stable derivative, such as a sulfinate ester, which can then be used in subsequent reactions.[2][4]

Troubleshooting Guides

Problem 1: Complete Reaction Failure - No Product Detected
Potential Cause Troubleshooting Step Rationale
Degradation of Starting Material Verify the purity and stability of Pyrazine-2-sulfonyl chloride.Heteroaromatic sulfonyl chlorides can be unstable.[3]
Harsh Reaction Conditions Lower the reaction temperature. Use milder reducing agents (e.g., sodium sulfite).Reduces the rate of decomposition and side reactions.
Immediate Decomposition of Product Generate the sulfinate salt and use it in situ for the next step without isolating the free acid.The salt is generally more stable than the free sulfinic acid.[1]
Problem 2: Low Yield with Multiple Side Products
Potential Cause Troubleshooting Step Rationale
Disproportionation Maintain a neutral or slightly basic pH during workup. Avoid strong acids.Sulfinic acids are known to disproportionate under acidic conditions.[2]
SO2 Extrusion Use a milder synthetic route that avoids harsh conditions.Diazine derivatives are prone to SO2 extrusion.[3]
Oxidation Ensure all steps are performed under a strict inert atmosphere.Prevents the formation of the corresponding sulfonic acid.

Experimental Protocols

Key Experiment: Synthesis of Sodium Pyrazine-2-sulfinate

This protocol is based on general methods for the synthesis of heteroaromatic sulfinates.

Materials:

  • Pyrazine-2-sulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water (degassed)

  • Diethyl ether (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve Pyrazine-2-sulfonyl chloride (1.0 eq) in degassed diethyl ether.

  • In a separate flask, prepare a solution of sodium sulfite (1.2 eq) and sodium bicarbonate (1.5 eq) in degassed water.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the solution of Pyrazine-2-sulfonyl chloride to the aqueous solution of sodium sulfite and sodium bicarbonate with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Separate the aqueous layer and wash the organic layer with a small amount of degassed water.

  • Combine the aqueous layers. The resulting aqueous solution contains the sodium pyrazine-2-sulfinate and can be used directly for subsequent reactions.

  • If isolation is required, carefully acidify the aqueous solution at low temperature with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent. Immediately dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature. Be aware that the free acid is highly unstable.

Data Presentation

Table 1: Qualitative Stability of this compound and Related Compounds

CompoundFormStabilityKey Decomposition Pathways
This compoundFree AcidLowDisproportionation, Oxidation, SO₂ Extrusion[1][3]
Sodium Pyrazine-2-sulfinateSaltModerateMore stable than the free acid.
Pyrazine-2-sulfonyl chlorideAcid ChlorideLow to ModerateHydrolysis, SO₂ Extrusion[3]
Pyrazine-2-sulfonic acidFree AcidHighStable

Visualizations

Reaction_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Reaction Start: Synthesis of this compound check_yield Check Reaction Outcome: Low/No Yield? start->check_yield no_yield Investigate Complete Failure check_yield->no_yield Yes side_products Analyze for Side Products check_yield->side_products No, but side products check_sm Check Starting Material Purity (Pyrazine-2-sulfonyl chloride) no_yield->check_sm harsh_conditions Review Reaction Conditions: - Temperature too high? - Reagents too harsh? no_yield->harsh_conditions product_instability Consider Inherent Product Instability no_yield->product_instability solution_inert Implement Strict Inert Atmosphere and Degassed Solvents check_sm->solution_inert solution_temp Lower Reaction Temperature harsh_conditions->solution_temp solution_reagents Use Milder Reducing Agents harsh_conditions->solution_reagents solution_insitu Generate and Use Sulfinate Salt In Situ product_instability->solution_insitu oxidation Is Pyrazine-2-sulfonic acid present? (Oxidation) side_products->oxidation disproportionation Are thiosulfonates or sulfonic acids present? (Disproportionation) side_products->disproportionation so2_extrusion Evidence of desulfinylation? (SO2 Extrusion) side_products->so2_extrusion oxidation->solution_inert solution_ph Control pH During Workup (Neutral/Slightly Basic) disproportionation->solution_ph so2_extrusion->solution_temp

Caption: Troubleshooting workflow for synthesis failures.

Reaction_Pathways Reaction and Decomposition Pathways cluster_synthesis Synthesis Pathway cluster_decomposition Decomposition Pathways Pyrazine-2-sulfonyl\nchloride Pyrazine-2-sulfonyl chloride Pyrazine-2-sulfinic\nacid Pyrazine-2-sulfinic acid Pyrazine-2-sulfonyl\nchloride->Pyrazine-2-sulfinic\nacid Reduction (e.g., Na2SO3) Pyrazine-2-sulfinate\nsalt Pyrazine-2-sulfinate salt Pyrazine-2-sulfinic\nacid->Pyrazine-2-sulfinate\nsalt Base Pyrazine-2-sulfonic\nacid Pyrazine-2-sulfonic acid Pyrazine-2-sulfinic\nacid->Pyrazine-2-sulfonic\nacid Oxidation Pyrazine-2-sulfinic\nacid->Pyrazine-2-sulfonic\nacid Disproportionation Pyrazine\nthiosulfonate Pyrazine thiosulfonate Pyrazine-2-sulfinic\nacid->Pyrazine\nthiosulfonate Disproportionation Pyrazine + SO2 Pyrazine + SO2 Pyrazine-2-sulfinic\nacid->Pyrazine + SO2 SO2 Extrusion

Caption: Synthesis and major decomposition pathways.

References

optimization of reaction conditions for Pyrazine-2-sulfinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrazine-2-sulfinic Acid Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers working on the . Given the limited direct literature on this specific molecule, the protocols and advice are based on established chemical principles for the synthesis of related sulfinic acids and pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic route proceeds in two main stages: first, the synthesis of a stable precursor, Pyrazine-2-sulfonyl chloride, followed by its reduction to the target sulfinic acid. This approach is often preferred due to the inherent instability of many sulfinic acids.[1]

Q2: Why is my this compound sample degrading?

Sulfinic acids are known to be unstable and can undergo disproportionation to form the corresponding sulfonic acid and thiosulfonate.[1] They are also susceptible to autoxidation.[2] It is crucial to handle the isolated acid under an inert atmosphere and at low temperatures whenever possible. For long-term storage, converting it to a more stable salt (e.g., sodium pyrazine-2-sulfinate) is recommended.

Q3: What are the expected impurities in my final product?

Common impurities include the corresponding sulfonic acid (Pyrazine-2-sulfonic acid) from over-oxidation or disproportionation, unreacted starting materials like Pyrazine-2-sulfonyl chloride, and thiosulfonates.[1][3]

Q4: How can I purify crude this compound?

Purification can be challenging. A common method involves dissolving the crude product in a basic aqueous solution (forming the more stable sulfinate salt) and washing with an organic solvent to remove neutral impurities like thiolsulfonates.[3] The aqueous layer can then be carefully re-acidified to precipitate the sulfinic acid, which is then filtered.[3] Other methods for related compounds include ion-exchange chromatography or reverse-phase chromatography.[4][5]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Pyrazine-2-sulfonyl Chloride (Precursor)

This protocol is based on the oxidative chlorination of pyrazine-2-thiol, a common method for preparing sulfonyl chlorides.[6][7]

  • Setup: Suspend Pyrazine-2-thiol in a suitable solvent like glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, cooled in an ice-water bath.

  • Reaction: Slowly add an oxidizing agent (e.g., sodium hypochlorite solution) or bubble chlorine gas through the cooled suspension.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice water. The Pyrazine-2-sulfonyl chloride will often precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. This precursor is generally more stable than the final sulfinic acid and can be stored.

Protocol 2: Synthesis of this compound via Reduction

This protocol describes the reduction of the sulfonyl chloride to the sulfinate salt, followed by acidification.

  • Setup: Dissolve Pyrazine-2-sulfonyl chloride in a suitable solvent (e.g., diethyl ether or THF) and cool to 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reduction: Prepare a solution of a reducing agent, such as sodium sulfite, in water. Add this solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.

  • Formation of Salt: Allow the reaction to warm to room temperature and stir for several hours. The sodium pyrazine-2-sulfinate salt will form. It may precipitate or remain in the aqueous phase.

  • Isolation of Acid: Separate the aqueous phase, cool it in an ice bath, and carefully acidify with a dilute, cold acid (e.g., 1M HCl) until the this compound precipitates. Avoid strong acidification or high temperatures to minimize degradation.

  • Final Product: Quickly filter the solid product, wash with a small amount of ice-cold water, and dry under vacuum at a low temperature. Store immediately under inert gas in a freezer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Product Instability: The sulfinic acid has disproportionated or oxidized during work-up or isolation.[1]Perform the final acidification and filtration steps at low temperatures (0-5°C). Use degassed solvents. Handle the isolated product quickly and store it under an inert atmosphere at -20°C.
Inefficient Reduction: The reduction of the sulfonyl chloride to the sulfinate is incomplete.Increase reaction time or try a different reducing agent (e.g., zinc dust in a suitable solvent). Ensure vigorous stirring to manage the biphasic reaction mixture.
Product Contains Pyrazine-2-sulfonic Acid Disproportionation: The sulfinic acid has degraded.[1]This is the primary degradation pathway. To purify, convert the mixture to their sodium salts in an aqueous solution. The sulfinic acid can sometimes be selectively precipitated by careful pH adjustment, leaving the more acidic sulfonic acid in solution.[3]
Over-oxidation: The initial synthesis of the sulfonyl chloride may have produced sulfonic acid as a byproduct.Ensure controlled addition of the oxidizing agent and maintain low temperatures during the synthesis of the sulfonyl chloride precursor.
Reaction Stalls at Sulfonyl Chloride Step Insufficient Oxidant: Not enough oxidizing agent was used to convert the thiol.Add the oxidant in slight excess and monitor carefully by TLC to ensure full conversion of the starting material.
Low Reactivity: The reaction conditions are too mild.If using a milder oxidant, a modest increase in temperature may be required, but this should be balanced against potential side reactions.

Visualized Workflows and Logic

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfinic Acid Formation start Pyrazine-2-thiol step1 Oxidative Chlorination (e.g., NaOCl, Acetic Acid) start->step1 product1 Pyrazine-2-sulfonyl chloride step1->product1 step2 Reduction (e.g., Na2SO3, H2O) product1->step2 Use directly in next step intermediate Sodium Pyrazine-2-sulfinate (Stable Salt Intermediate) step2->intermediate step3 Cold Acidification (e.g., dil. HCl, 0°C) intermediate->step3 product2 This compound (Final Product) step3->product2

Caption: Proposed two-step synthesis workflow for this compound.

G start Low Yield Observed check_stability Was the final acidification performed at low temp (<5°C)? start->check_stability check_atmosphere Was the product handled under an inert atmosphere? check_stability->check_atmosphere Yes sol_stability Root Cause: Product Disproportionation. Solution: Repeat work-up at 0°C, use degassed solvents, work quickly. check_stability->sol_stability No check_reduction Was the precursor fully consumed (TLC)? check_atmosphere->check_reduction Yes sol_atmosphere Root Cause: Product Oxidation. Solution: Use N2 or Ar for all transfers and during filtration/drying. check_atmosphere->sol_atmosphere No sol_reduction Root Cause: Incomplete Reduction. Solution: Increase reaction time or consider a stronger reducing agent. check_reduction->sol_reduction No

Caption: Troubleshooting logic diagram for low yield of this compound.

References

how to prevent the oxidation of Pyrazine-2-sulfinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Pyrazine-2-sulfinic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading. What is the likely cause?

A1: this compound, like other sulfinic acids, is susceptible to oxidation. The primary degradation pathway is the oxidation of the sulfinic acid group (-SO₂H) to a sulfonic acid group (-SO₃H). This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.

Q2: How can I visually identify the degradation of my this compound sample?

A2: While visual inspection is not a definitive method, degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or a change in its crystalline structure. However, analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC are required for confirmation and quantification of the degradation product, Pyrazine-2-sulfonic acid.

Q3: What are the optimal storage conditions to prevent the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also recommended to store it at low temperatures, typically between +2°C to +8°C, and protected from light.[1] Some suppliers may even recommend cold-chain transportation.[2]

Q4: Are there any solvents that can accelerate the oxidation of this compound?

A4: Solvents that can generate or contain peroxides, such as older samples of ethers (e.g., diethyl ether, THF), should be avoided as they can promote oxidation. Additionally, the presence of water can facilitate oxidation pathways. It is best to use anhydrous, deoxygenated solvents for reactions and storage of solutions.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: While the use of antioxidants is a common strategy for preventing oxidation, their compatibility and effectiveness with this compound would need to be experimentally determined. Radical scavengers or other common antioxidants could potentially interfere with downstream reactions. If considering an antioxidant, it is crucial to select one that will not react with the sulfinic acid moiety or the pyrazine ring.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using this compound. The compound may have partially oxidized, leading to lower effective concentration and potential interference from the sulfonic acid byproduct.1. Verify the purity of the this compound using an appropriate analytical method (e.g., ¹H NMR, LC-MS). 2. If degradation is confirmed, purify the compound or use a fresh, properly stored batch. 3. Ensure all handling and reaction setup procedures minimize exposure to air and light.
Difficulty dissolving this compound. This could be due to the presence of the less soluble sulfonic acid degradation product or the use of an inappropriate solvent.1. Confirm the identity and purity of your starting material. 2. Use a fresh, anhydrous, and deoxygenated solvent appropriate for sulfinic acids. 3. Gentle heating under an inert atmosphere may aid dissolution, but monitor for degradation.
Formation of an unexpected byproduct in a reaction involving this compound. The byproduct may be the result of the oxidation of this compound to Pyrazine-2-sulfonic acid, which could then participate in side reactions.1. Analyze the byproduct to confirm its identity. 2. If it is the sulfonic acid or a derivative thereof, stringently follow protocols to prevent oxidation during the reaction (e.g., use of Schlenk techniques, deoxygenated solvents).

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of an inert gas (argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and securely reseal the container.

  • Storage of Unused Portion: Purge the headspace of the container with an inert gas before resealing. Wrap the container in aluminum foil to protect it from light and store it at the recommended temperature.

Protocol for Setting up a Reaction to Minimize Oxidation
  • Solvent Preparation: Use anhydrous solvents. Deoxygenate the solvent by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. If adding this compound as a solid, do so under a counterflow of inert gas. If adding as a solution, use a syringe to transfer the deoxygenated solution.

  • Reaction Conditions: Maintain an inert atmosphere throughout the reaction. If the reaction is sensitive to light, wrap the flask in aluminum foil.

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound cluster_factors Contributing Factors pyrazine_sulfinic This compound (-SO₂H) pyrazine_sulfonic Pyrazine-2-sulfonic acid (-SO₃H) pyrazine_sulfinic->pyrazine_sulfonic Oxidation oxygen Atmospheric Oxygen oxygen->pyrazine_sulfinic light Light light->pyrazine_sulfinic metal_impurities Metal Impurities metal_impurities->pyrazine_sulfinic

Caption: Oxidation pathway of this compound.

Handling_Workflow start Start: Handling this compound equilibrate Equilibrate container to room temperature start->equilibrate inert_atmosphere Work in an inert atmosphere (glove box or inert gas flow) equilibrate->inert_atmosphere weigh Weigh the required amount inert_atmosphere->weigh dissolve Dissolve in deoxygenated, anhydrous solvent weigh->dissolve store Store remaining solid under inert gas, at low temperature, and protected from light weigh->store reaction Perform reaction under inert atmosphere and protected from light dissolve->reaction end End reaction->end store->end

Caption: Recommended workflow for handling this compound.

References

side reactions to avoid during Pyrazine-2-sulfinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Pyrazine-2-sulfinic acid. The following information is designed to help identify and mitigate common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound, and what is a potential synthetic route?

A common precursor for the synthesis of this compound is 2-chloropyrazine. A potential synthetic route involves the nucleophilic aromatic substitution of the chlorine atom with a sulfite-containing reagent. This is analogous to the synthesis of pyrazine sulfonic acid, which can be prepared by reacting 2-chloropyrazine with sodium sulfite in a sealed tube at elevated temperatures[1]. The reaction to form the sulfinic acid would likely require milder conditions to avoid over-oxidation.

Q2: I am observing a significant amount of 2-hydroxypyrazine as a byproduct in my reaction. What is the likely cause and how can I minimize it?

The formation of 2-hydroxypyrazine is a common side reaction when using halo-pyrazines in aqueous solutions at high temperatures[2]. The hydroxide ions present in the solution can act as nucleophiles, displacing the halide.

Troubleshooting:

  • Control pH: Maintain a neutral or slightly acidic pH to reduce the concentration of hydroxide ions.

  • Anhydrous Conditions: If possible, perform the reaction in an anhydrous solvent to eliminate water, which can be a source of hydroxide ions upon deprotonation or act as a nucleophile itself.

  • Lower Reaction Temperature: High temperatures accelerate the rate of hydrolysis. Experiment with lower temperatures to find a balance between the rate of the desired reaction and the formation of the hydrolysis byproduct.

Q3: My final product appears to be Pyrazine-2-sulfonic acid instead of the desired sulfinic acid. Why is this happening?

Over-oxidation of the sulfinic acid to the corresponding sulfonic acid is a frequent issue. Sulfinic acids are susceptible to oxidation, which can be caused by various factors during the reaction or workup.

Troubleshooting:

  • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation by atmospheric oxygen.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your reaction mixture. Be mindful of the purity of your starting materials and solvents.

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, reaction time) to achieve the desired transformation without promoting oxidation.

Q4: I am seeing evidence of disproportionation of my this compound product. What are the signs and how can I prevent this?

Sulfinic acids can undergo disproportionation, especially in the presence of acid or at elevated temperatures, to yield a mixture of the corresponding sulfonic acid and a thiosulfonate.

Troubleshooting:

  • Temperature Control: Maintain a low temperature during the reaction and workup to minimize the rate of disproportionation.

  • Neutral pH Workup: During the workup and purification steps, maintain a neutral pH to avoid acid-catalyzed disproportionation.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its time in solution where it may be prone to degradation.

Troubleshooting Guide: Common Side Reactions

Side Reaction Likely Cause(s) Recommended Preventative Measures
Formation of 2-Hydroxypyrazine - High reaction temperature- Presence of water/hydroxide ions- Lower reaction temperature- Use anhydrous solvents- Control pH to neutral or slightly acidic
Over-oxidation to Pyrazine-2-sulfonic acid - Presence of oxygen- Use of oxidizing agents- Harsh reaction conditions- Degas solvents- Use an inert atmosphere (N₂ or Ar)- Ensure purity of reagents- Employ mild reaction conditions
Disproportionation - Acidic conditions- Elevated temperatures- Maintain neutral pH during reaction and workup- Keep temperature low- Isolate product promptly

Experimental Protocol: Synthesis of Sodium Pyrazine-2-sulfinate (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of related compounds and is intended for illustrative purposes.

  • Reaction Setup: In a sealed reaction vessel, combine 2-chloropyrazine (1.0 eq), sodium sulfite (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a biphasic solvent system of toluene and water (1:1 v/v).

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Isolation: Acidify the aqueous layer to a pH of ~3 with cold, dilute HCl, which may cause the sulfinic acid to precipitate. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway to this compound and the competing side reactions.

Side_Reactions Pyrazine-2-sulfinic_acid This compound (Desired Product) Pyrazine-2-sulfonic_acid Pyrazine-2-sulfonic acid (Oxidation) Pyrazine-2-sulfinic_acid->Pyrazine-2-sulfonic_acid [O] (Side Reaction) 2-Hydroxypyrazine 2-Hydroxypyrazine (Hydrolysis) 2-Chloropyrazine 2-Chloropyrazine 2-Chloropyrazine->2-Hydroxypyrazine + H₂O/OH⁻ (Side Reaction)

Caption: Synthetic pathways from 2-chloropyrazine.

References

Validation & Comparative

A Comparative Analysis of Pyrazine-2-sulfinic Acid and Pyrazine-2-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparison of Pyrazine-2-sulfinic acid and Pyrazine-2-carboxylic acid, focusing on their physicochemical properties and biological relevance. Due to a significant lack of available experimental data for this compound, this comparison combines established data for Pyrazine-2-carboxylic acid with theoretically predicted properties for its sulfinic acid analogue.

Physicochemical Properties: A Tale of Two Acids

The replacement of a carboxylic acid group with a sulfinic acid group on the pyrazine ring is expected to significantly alter the molecule's properties. The following table summarizes the known and predicted physicochemical characteristics of these two compounds.

PropertyPyrazine-2-carboxylic acidThis compound
Molecular Formula C₅H₄N₂O₂C₄H₄N₂O₂S
Molecular Weight 124.10 g/mol 144.15 g/mol
Appearance White to off-white crystalline powderNot experimentally determined
Melting Point 222-225 °CNot experimentally determined
pKa ~2.9Theoretically predicted to be lower (more acidic) than the carboxylic acid analogue
Water Solubility SolubleTheoretically predicted to be soluble
Stability Stable under normal conditionsGenerally unstable, prone to disproportionation

Note: Properties for this compound are based on general chemical principles of sulfinic acids and require experimental verification.

Biological Activity and Signaling Pathways

Pyrazine-2-carboxylic acid is a well-known metabolite of pyrazinamide, a first-line antituberculosis drug. Its active form, pyrazinoic acid, is crucial for the drug's efficacy against Mycobacterium tuberculosis.

The mechanism of action of pyrazinoic acid is multifaceted and primarily targets the bacterium under acidic conditions, such as those found within phagosomes of macrophages where the bacilli can reside. Pyrazinamide, a prodrug, diffuses into Mycobacterium tuberculosis, where it is converted to pyrazinoic acid by the bacterial enzyme pyrazinamidase (PncA). The accumulation of protonated pyrazinoic acid in the acidic cytoplasm is thought to disrupt membrane potential and interfere with essential cellular functions, including fatty acid synthesis.

Pyrazinoic_Acid_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis Pyrazinamide Pyrazinamide (PZA) PZA_in Pyrazinamide (PZA) Pyrazinamide->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) POA Pyrazinoic Acid (POA) PZA_in->POA Conversion by HPOA Protonated POA (HPOA) POA->HPOA Protonation in acidic cytoplasm Disruption Membrane Disruption & Inhibition of Fatty Acid Synthesis HPOA->Disruption Accumulation leads to

Caption: Mechanism of action of pyrazinoic acid in Mycobacterium tuberculosis.

In stark contrast, there is currently no available scientific literature detailing the biological activity of This compound . Based on its structure, it is a novel compound with potential for investigation in various biological systems. The sulfinic acid moiety could confer unique reactivity and metal-chelating properties that differ significantly from the carboxylic acid.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are standard experimental protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration
  • Solution Preparation: Prepare a ~1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though this will provide an apparent pKa. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration: Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer. If the compound is an acid, titrate with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability Assessment by HPLC
  • Solution Preparation: Prepare a solution of the test compound in a relevant buffer (e.g., phosphate-buffered saline at a specific pH) at a known concentration.

  • Incubation: Store the solution at a controlled temperature (e.g., 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • HPLC Analysis: Analyze the samples by a suitable reverse-phase HPLC method with UV detection. The stability is determined by monitoring the decrease in the peak area of the parent compound over time and the appearance of any degradation products.

Conclusion

Pyrazine-2-carboxylic acid is a well-studied compound with established physicochemical properties and a clear role in antitubercular therapy. In contrast, this compound remains a largely unexplored molecule. Theoretically, it is expected to be a stronger acid but less stable than its carboxylic acid counterpart. The lack of experimental data on this compound presents an opportunity for novel research into its synthesis, characterization, and potential biological activities. The experimental protocols outlined provide a framework for such investigations, which could reveal new chemical and pharmacological properties arising from the introduction of the sulfinic acid functional group onto the pyrazine scaffold.

Pyrazine-2-sulfinic Acid vs. Benzenesulfinic Acid: A Comparative Guide to Reactivity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a detailed comparison of the chemical reactivity of pyrazine-2-sulfinic acid and benzenesulfinic acid, supported by available experimental data and theoretical principles. The electron-deficient nature of the pyrazine ring renders its sulfinic acid derivative a unique reagent with distinct properties compared to its well-studied benzene counterpart.

Introduction

Benzenesulfinic acid is a widely utilized reagent in organic synthesis, valued for its role as a nucleophile, a radical trap, and a precursor to various sulfonated compounds. Its reactivity is well-documented and serves as a benchmark for understanding the behavior of other arylsulfinic acids. This compound, on the other hand, is a less explored analogue where the benzene ring is replaced by a pyrazine ring. This substitution has profound implications for the electronic properties of the molecule and, consequently, its chemical reactivity. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring significantly modulates the reactivity of the attached sulfinic acid group.

This guide aims to provide a comparative analysis of these two compounds, focusing on their synthesis, key chemical properties, and expected reactivity in reactions pertinent to medicinal chemistry and drug development.

Chemical and Physical Properties

A direct quantitative comparison of the physicochemical properties of this compound and benzenesulfinic acid is hampered by the limited availability of experimental data for the former. However, we can infer key differences based on the electronic nature of the parent aromatic rings.

PropertyBenzenesulfinic AcidThis compound (Predicted)
Molecular Formula C₆H₆O₂SC₄H₄N₂O₂S
Molecular Weight 142.17 g/mol 144.15 g/mol
pKa (of the acid) ~2.2 (in water)Expected to be lower (more acidic) than benzenesulfinic acid due to the electron-withdrawing nature of the pyrazine ring.
Electronic Nature of the Aromatic Ring Electron-richElectron-deficient

The pyrazine ring is known to be significantly more electron-deficient than the benzene ring due to the presence of two electronegative nitrogen atoms. This is reflected in the basicity of the parent heterocycles; the pKa of pyrazine is 0.65, which is considerably lower than that of pyridine (pKa = 5.2), indicating a reduced electron density on the nitrogen atoms and the ring as a whole.[1] This electron deficiency in the pyrazine ring is expected to increase the acidity of the sulfinic acid proton in this compound compared to benzenesulfinic acid.

Synthesis and Experimental Protocols

Benzenesulfinic Acid:

Benzenesulfinic acid is commercially available. A common laboratory synthesis involves the reduction of benzenesulfonyl chloride with a reducing agent like sodium sulfite or zinc dust.

Experimental Protocol: Synthesis of Benzenesulfinic Acid from Benzenesulfonyl Chloride

  • Reaction Setup: A solution of benzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reduction: A solution of sodium sulfite (excess) in water is added dropwise to the stirred solution of benzenesulfonyl chloride.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the benzenesulfinic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

This compound:

The synthesis of this compound is not as commonly reported. A plausible synthetic route involves the reduction of pyrazine-2-sulfonyl chloride. Pyrazine-2-sulfonyl chloride can be prepared from 2-aminopyrazine via a Sandmeyer-type reaction.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related compounds.

Step 1: Synthesis of Pyrazine-2-sulfonyl Chloride

G cluster_0 Diazotization cluster_1 Sulfonylation 2-Aminopyrazine 2-Aminopyrazine Pyrazine-2-diazonium_chloride Pyrazine-2-diazonium chloride 2-Aminopyrazine->Pyrazine-2-diazonium_chloride NaNO2_HCl NaNO₂, HCl 0-5 °C Pyrazine-2-sulfonyl_chloride Pyrazine-2-sulfonyl chloride Pyrazine-2-diazonium_chloride->Pyrazine-2-sulfonyl_chloride SO2_CuCl SO₂, CuCl

Caption: Proposed synthesis of pyrazine-2-sulfonyl chloride.

  • Diazotization: 2-Aminopyrazine (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C to form the pyrazine-2-diazonium chloride solution.

  • Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • Workup and Purification: The reaction mixture is poured onto ice, and the precipitated pyrazine-2-sulfonyl chloride is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or chromatography.

Step 2: Reduction to this compound

G Pyrazine-2-sulfonyl_chloride Pyrazine-2-sulfonyl chloride Pyrazine-2-sulfinic_acid This compound Pyrazine-2-sulfonyl_chloride->Pyrazine-2-sulfinic_acid Reducing_Agent Reducing Agent (e.g., Na₂SO₃)

Caption: Reduction of pyrazine-2-sulfonyl chloride.

  • Reaction Setup: Pyrazine-2-sulfonyl chloride (1 equivalent) is dissolved in a suitable solvent (e.g., aqueous ethanol).

  • Reduction: A solution of sodium sulfite (excess) in water is added to the solution of the sulfonyl chloride.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is acidified with a strong acid to precipitate the this compound.

  • Purification: The product is collected by filtration, washed with cold water, and dried.

Comparative Reactivity

The primary difference in reactivity between benzenesulfinic acid and this compound stems from the electronic properties of the aromatic ring to which the sulfinic acid group is attached.

G cluster_benzene Benzenesulfinic Acid cluster_pyrazine This compound BenzeneRing Benzene Ring (Electron-rich) SulfinicAcid_B Sulfinic Acid Group BenzeneRing->SulfinicAcid_B Donates electron density Reactivity Reactivity PyrazineRing Pyrazine Ring (Electron-deficient) SulfinicAcid_P Sulfinic Acid Group PyrazineRing->SulfinicAcid_P Withdraws electron density Nucleophilicity Nucleophilicity of Sulfinate Anion Reactivity->Nucleophilicity Acidity Acidity of Sulfinic Acid Proton Reactivity->Acidity

Caption: Electronic influence on reactivity.

Nucleophilic Reactivity:

The sulfinate anion is a key reactive species in many reactions. The nucleophilicity of the sulfinate is influenced by the electron density on the sulfur atom.

  • Benzenesulfinate: The benzene ring is considered to be weakly electron-donating or neutral in this context, leading to a relatively high electron density on the sulfinate group, making it a good nucleophile.

  • Pyrazine-2-sulfinate: The strongly electron-withdrawing pyrazine ring is expected to decrease the electron density on the sulfinate group through an inductive effect. This would render the pyrazine-2-sulfinate a weaker nucleophile compared to benzenesulfinate.

Electrophilic Aromatic Substitution:

While the sulfinic acid group itself is deactivating and meta-directing in electrophilic aromatic substitution reactions on the benzene ring, the pyrazine ring is inherently much less reactive towards such substitutions.

  • Benzenesulfinic Acid: Undergoes electrophilic aromatic substitution, although at a slower rate than benzene itself.

  • This compound: Electrophilic attack on the pyrazine ring is significantly disfavored due to the electron-deficient nature of the ring. Reactions are expected to be very sluggish and require harsh conditions.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring.

  • Benzenesulfinic Acid Derivatives: SNAr on a benzene ring requires strong electron-withdrawing groups (like nitro groups) to be present.

  • This compound Derivatives: The pyrazine ring itself activates the system towards nucleophilic attack. If a leaving group were present at another position on the pyrazine ring, nucleophilic substitution would be a favorable reaction pathway.

Conclusion

While direct experimental comparisons are scarce, a clear picture of the differing reactivity of this compound and benzenesulfinic acid emerges from fundamental electronic principles. Benzenesulfinic acid acts as a robust nucleophile, a consequence of the electron-rich nature of the benzene ring. In contrast, the electron-deficient pyrazine ring in this compound is predicted to decrease the nucleophilicity of the sulfinate anion and render the sulfinic acid proton more acidic.

References

Validating the Molecular Structure of Pyrazine-2-sulfinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of Pyrazine-2-sulfinic acid, alongside alternative spectroscopic methods. While specific crystallographic data for this compound is not publicly available, this guide will use data from closely related pyrazine derivatives to illustrate the principles and data outputs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers unambiguous and precise determination of a molecule's atomic arrangement in the solid state. This technique provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. This level of detail is crucial for understanding molecular interactions, reactivity, and biological activity.

For a compound like this compound, X-ray crystallography would definitively confirm the planar pyrazine ring structure, the geometry of the sulfinic acid group (-SO₂H), and its connectivity to the pyrazine ring at the 2-position. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Hypothetical Crystallographic Data for a Pyrazine Derivative

To illustrate the type of data obtained, the following table presents hypothetical crystallographic data for a related compound, Pyrazine-2-carboxylic acid, which has been studied by X-ray diffraction.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.86
b (Å)14.03
c (Å)9.75
β (°)98.4
Volume (ų)522.2
Z4
R-factor0.045

Caption: Table 1. Hypothetical crystallographic data for a pyrazine derivative, illustrating the parameters obtained from a single-crystal X-ray diffraction experiment.

Alternative and Complementary Analytical Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are essential for characterizing a compound and can provide complementary information, especially in non-crystalline states.

TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei ('H, ¹³C).Provides detailed information about the molecular structure in solution; non-destructive.Does not provide direct information on bond lengths or angles; can be complex to interpret for novel structures.
Infrared (IR) and Raman Spectroscopy Presence of functional groups based on vibrational frequencies.Quick and easy method to identify functional groups (e.g., S=O, O-H, C=N).Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides accurate molecular weight determination.Does not provide information on the 3D arrangement of atoms.

Caption: Table 2. Comparison of analytical techniques for the structural validation of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the structural determination of a small organic molecule like this compound by single-crystal X-ray crystallography.

  • Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Workflow for Structural Validation

The following diagram illustrates the general workflow for the structural validation of a novel compound, comparing the crystallographic and spectroscopic approaches.

G Workflow for Molecular Structure Validation cluster_0 Synthesis and Purification cluster_1 Spectroscopic Characterization cluster_2 Crystallographic Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR IR_Raman IR/Raman Spectroscopy Purification->IR_Raman MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Proposed_Structure Proposed_Structure NMR->Proposed_Structure Proposed Structure IR_Raman->Proposed_Structure Proposed Structure MS->Proposed_Structure Proposed Structure Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure Proposed_Structure->Final_Structure Confirmation

Caption: A diagram illustrating the workflow for molecular structure validation.

A Comparative Analysis of Pyrazine-Based Sulfinic Acids and Their Bioisosteric Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry. Pyrazine-based sulfinic acids, while not extensively documented, represent a class of compounds with latent potential, primarily owing to the unique electronic properties of the pyrazine ring. This guide provides a comparative analysis of hypothetical pyrazine-based sulfinic acids and their established bioisosteric replacements, offering insights into their potential synthesis, reactivity, and application in drug design. Due to the limited direct experimental data on pyrazine sulfinic acids, this analysis relies on established principles of organic synthesis and bioisosterism.

Introduction to Pyrazine-Based Sulfinic Acids

The pyrazine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The introduction of a sulfinic acid group (-SO₂H) to this electron-deficient ring system is anticipated to yield compounds with distinct physicochemical properties, including increased acidity and potential for unique intermolecular interactions.

Proposed Synthetic Pathways for Pyrazine Sulfinic Acids

While specific literature on the synthesis of pyrazine sulfinic acids is scarce, plausible synthetic routes can be extrapolated from general methods for preparing heteroaromatic sulfinic acids. The most viable approaches would likely involve the following key steps:

  • Lithiation of a Halogenated Pyrazine: Starting with a bromo- or chloropyrazine, a lithium-halogen exchange reaction can be performed using an organolithium reagent like n-butyllithium at low temperatures to generate a highly reactive pyrazinyllithium intermediate.[2]

  • Sulfinylation: The pyrazinyllithium reagent can then be quenched with sulfur dioxide (SO₂) to form a lithium pyrazinesulfinate salt.

  • Acidification: Subsequent careful acidification of the sulfinate salt would yield the desired pyrazine sulfinic acid.

An alternative, though potentially less direct, route could involve the reduction of a corresponding pyrazinesulfonyl chloride or the oxidation of a pyrazinethiol.

Experimental Workflow: Proposed Synthesis of a Generic Pyrazine Sulfinic Acid

G start Halogenated Pyrazine step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) start->step1 step2 Quenching with Sulfur Dioxide (SO₂) step1->step2 step3 Acidification (e.g., dilute HCl) step2->step3 end Pyrazine Sulfinic Acid step3->end

Caption: Proposed synthetic workflow for pyrazine sulfinic acid.

Comparative Analysis with Bioisosteric Alternatives

In drug design, the sulfinic acid functional group can be replaced by various bioisosteres to modulate properties such as acidity, lipophilicity, metabolic stability, and target binding.[3][4] The most relevant bioisosteric replacements for a putative pyrazine sulfinic acid would be sulfonic acids, sulfonamides, and tetrazoles.

FeaturePyrazine Sulfinic Acid (Hypothetical)Pyrazine Sulfonic AcidPyrazine SulfonamidePyrazine Tetrazole
Acidity (pKa) Moderately acidicStrongly acidic (pKa < 1)[3]Weakly acidic to neutral[3]Acidic (pKa ≈ 4.5-4.9)[4]
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptorH-bond donor and acceptorH-bond donor and acceptor
Lipophilicity ModerateLowVariable (depends on N-substituents)Higher than carboxylic/sulfonic acids[4]
Metabolic Stability Prone to oxidationGenerally stableCan undergo N-dealkylation or hydrolysisGenerally stable
Synthetic Accessibility ChallengingMore established routes (e.g., oxidation of thiols)Readily synthesized from sulfonyl chloridesMulti-step synthesis, but well-documented

Detailed Experimental Protocols (Hypothetical and Adapted)

Protocol 1: Synthesis of a Pyrazinyllithium Reagent (Adapted)
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Procedure:

    • Dissolve 2-bromopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the pyrazinyllithium reagent.

Protocol 2: HPLC Analysis of Aromatic Sulfinic Acids (General Method)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazine ring (typically around 260-280 nm).

  • Sample Preparation: Dissolve the sulfinic acid derivative in the mobile phase or a compatible solvent.

Signaling Pathway and Target Interaction Considerations

The introduction of a sulfinic acid or its bioisostere onto a pyrazine core can significantly influence its interaction with biological targets. The acidic nature of these functional groups can facilitate strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

G cluster_0 Drug Molecule cluster_1 Biological Target (e.g., Enzyme Active Site) Pyrazine Pyrazine Scaffold Hydrophobic Hydrophobic Pocket Pyrazine->Hydrophobic Hydrophobic Interaction FuncGroup Sulfinic Acid or Bioisostere H_Bond Hydrogen Bond Acceptor/Donor Residues FuncGroup->H_Bond Hydrogen Bonding Ionic_Int Positively Charged Residues (Arg, Lys) FuncGroup->Ionic_Int Ionic Interaction

Caption: Potential interactions of a pyrazine-based drug with a biological target.

Conclusion

While pyrazine-based sulfinic acids remain a largely unexplored area of chemical space, their potential as novel pharmacophores is significant. By understanding the plausible synthetic routes and comparing their anticipated properties with well-established bioisosteres like sulfonic acids, sulfonamides, and tetrazoles, medicinal chemists can make informed decisions in the design of next-generation therapeutics. Further research into the synthesis and pharmacological evaluation of these compounds is warranted to fully unlock their potential.

References

A Comparative Guide to Understanding the Cross-Reactivity of Pyrazine-2-sulfinic acid and Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cross-reactivity data for Pyrazine-2-sulfinic acid is not currently available in public literature, this guide provides a framework for assessing its potential off-target effects by examining the broader class of pyrazine-containing molecules. Pyrazine derivatives are prevalent in medicinal chemistry, demonstrating a wide array of biological activities, which underscores the importance of thorough cross-reactivity profiling.[1][2][3] This document outlines common off-target effects observed in analogous compounds, details relevant experimental protocols for assessing selectivity, and visualizes key signaling pathways and experimental workflows.

Comparison with Alternative Pyrazine-Based Compounds

The pyrazine moiety is a key structural feature in numerous approved drugs and clinical candidates, many of which are kinase inhibitors.[2][4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase ATP-binding pockets.[4][5] Cross-reactivity, or the binding to unintended targets, is a common challenge in the development of kinase inhibitors and other drugs. Understanding the selectivity profile of a compound is crucial for predicting potential side effects and elucidating its mechanism of action.

Below is a table summarizing the selectivity of several well-characterized pyrazine-based kinase inhibitors against a panel of kinases. This data, while not directly related to this compound, illustrates the types of cross-reactivity that can be observed within this class of compounds.

Table 1: Selectivity Profile of Representative Pyrazine-Based Kinase Inhibitors

CompoundPrimary Target(s)Potent Off-Target(s) (IC50 < 100 nM)Weakly Inhibited Kinases (IC50 > 100 nM)
Upadacitinib JAK1JAK2, TYK2JAK3[2]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4RET, VEGFR2, KITPDGFRα, PDGFRβ
Compound 34 (Zhejiang Hisun) JAK1, JAK2, TYK2-JAK3[2]

Note: This table is illustrative and compiled from patent literature and reviews. For detailed and quantitative binding affinities, direct experimental testing is necessary.

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive assessment of a compound's selectivity involves a combination of in vitro biochemical assays, cell-based assays, and computational methods.

Kinase Inhibitor Selectivity Profiling

Given the prevalence of pyrazine scaffolds in kinase inhibitors, a primary step is to screen the compound against a broad panel of kinases.

a. Biochemical Kinase Assays (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the kinase activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (this compound) at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.[6]

b. Chemical Proteomics (e.g., Kinobeads)

This method uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.

  • Principle: The test compound is added to the lysate and competes with the immobilized probes for binding to kinases. The unbound kinases are washed away, and the captured kinases are identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase captured in the presence of the test compound indicates binding.

  • Protocol Outline:

    • Culture and lyse cells to obtain a native proteome.

    • Incubate the cell lysate with the test compound at various concentrations.

    • Add the lysate to beads coupled with broad-spectrum kinase inhibitors (kinobeads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).

    • Determine the binding affinity (IC50) for each identified kinase based on the displacement by the test compound.[7]

Off-Target Protein Identification

To identify potential non-kinase off-targets, broader, unbiased approaches are necessary.

a. Activity-Based Protein Profiling (ABPP)

  • Principle: ABPP utilizes chemical probes that covalently bind to the active sites of entire enzyme families. Competition experiments with the test compound can identify its targets.[8]

  • Protocol Outline:

    • Treat a cell lysate or live cells with the test compound.

    • Introduce a broad-spectrum activity-based probe for a specific enzyme class (e.g., serine hydrolases, cysteine proteases).

    • The probe will label the active enzymes that are not blocked by the test compound.

    • Analyze the labeled proteins by gel electrophoresis or mass spectrometry to identify the targets of the test compound.

b. Thermal Proteome Profiling (TPP)

  • Principle: The binding of a ligand can increase the thermal stability of its target protein. TPP measures the changes in protein thermal stability across the proteome in the presence of a drug.

  • Protocol Outline:

    • Treat cells or cell lysate with the test compound or a vehicle control.

    • Divide the samples into aliquots and heat them to a range of different temperatures.

    • Cool the samples and centrifuge to separate the soluble (unfolded) proteins from the aggregated (denatured) ones.

    • Analyze the soluble protein fraction using quantitative mass spectrometry.

    • Identify proteins that show a significant shift in their melting temperature in the presence of the test compound.[8]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate two major signaling pathways that are frequently modulated by small molecule drugs, including pyrazine derivatives. Understanding these pathways can help in designing cell-based assays to investigate the functional consequences of on-target and off-target binding.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Activation

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Adaptor Adaptor Proteins (e.g., GRB2, SOS) RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cross-reactivity of a novel compound like this compound.

Cross_Reactivity_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_computational Computational Analysis cluster_results Results & Interpretation Compound This compound Kinase_Panel Broad Kinase Panel Screening (e.g., ADP-Glo) Compound->Kinase_Panel Chem_Proteomics Chemical Proteomics (e.g., Kinobeads) Compound->Chem_Proteomics TPP Thermal Proteome Profiling (TPP) Compound->TPP ABPP Activity-Based Protein Profiling (ABPP) Compound->ABPP Docking In Silico Docking (Against known off-targets) Compound->Docking Selectivity_Profile Selectivity Profile Kinase_Panel->Selectivity_Profile Off_Target_List Validated Off-Target List Chem_Proteomics->Off_Target_List TPP->Off_Target_List ABPP->Off_Target_List Functional_Assay Functional Assays (e.g., Pathway Reporter) Functional_Assay->Selectivity_Profile Docking->Selectivity_Profile Off_Target_List->Functional_Assay

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

Confirming the Purity of Synthesized Pyrazine-2-sulfinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of methods to synthesize and confirm the purity of Pyrazine-2-sulfinic acid, a heterocyclic compound of interest in medicinal chemistry. We present two plausible synthesis routes and detail the analytical techniques for purity assessment, supported by expected experimental data.

Synthesis Approaches for this compound

Two common methods for the synthesis of aryl or heteroaryl sulfinic acids can be adapted for this compound. Below we compare a method involving the reduction of a sulfonyl chloride with a method utilizing an organolithium intermediate.

Method A: Reduction of Pyrazine-2-sulfonyl Chloride

This is a widely used method for preparing sulfinic acids. It involves the initial synthesis of the corresponding sulfonyl chloride, which is then reduced to the sulfinic acid.

Method B: Lithiation and Reaction with Sulfur Dioxide

This alternative approach involves the formation of an organolithium reagent from a halogenated pyrazine, which then reacts with sulfur dioxide to yield the desired sulfinic acid after an acidic workup.

Purity Confirmation: A Multi-faceted Approach

The purity of the synthesized this compound should be rigorously assessed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to separate the target compound from any impurities and quantify its purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Experimental Data Comparison

The following table summarizes the expected analytical data for this compound synthesized via Method A and Method B.

Analytical TechniqueExpected Results for High-Purity this compoundPotential Impurities and Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.8-9.0 (m, 2H), δ 8.6-8.7 (m, 1H), δ 5.5-6.5 (br s, 1H, -SO₂H)Method A: Residual Pyrazine-2-sulfonyl chloride, Pyrazine-2-sulfonic acid (over-oxidation).Method B: Residual 2-halopyrazine, side products from the lithiation reaction.
¹³C NMR (100 MHz, DMSO-d₆)δ 150-155, δ 145-150, δ 140-145Additional peaks corresponding to impurities.
HPLC (C18 column, MeCN/H₂O gradient)Single major peak with >98% purityAdditional peaks indicating impurities.
MS (ESI-) [M-H]⁻ at m/z 143.0Peaks corresponding to the molecular weights of potential impurities.
Melting Point Sharp melting range (e.g., 1-2 °C span)Broad and depressed melting range.

Detailed Experimental Protocols

Synthesis of this compound via Method A: Reduction of Pyrazine-2-sulfonyl Chloride

Step 1: Synthesis of Pyrazine-2-sulfonyl Chloride

  • To a stirred solution of 2-aminopyrazine (1.0 eq) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq).

  • Add the diazonium salt solution to the SO₂ solution at room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Pyrazine-2-sulfonyl chloride.

Step 2: Reduction to this compound

  • Dissolve Pyrazine-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF.

  • Add a solution of sodium sulfite (1.5 eq) in water.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Acidify the aqueous layer with concentrated HCl to pH 1-2.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Purity Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the structure and identify any impurities.

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Inject the sample and analyze the chromatogram for the retention time and peak area to determine purity.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in the desired mode (positive or negative ion mode).

  • Analyze the spectrum for the molecular ion peak corresponding to the expected mass of this compound.

Melting Point Determination

  • Place a small amount of the dry, crystalline sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and record the temperature at which the substance starts to melt and the temperature at which it is completely molten. A pure substance will have a sharp melting range.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purity confirmation of this compound.

Synthesis_Purity_Workflow cluster_analysis Purity Confirmation start Starting Materials synthesis Synthesis (Method A or B) start->synthesis crude_product Crude This compound synthesis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification pure_product Pure This compound purification->pure_product NMR NMR (¹H, ¹³C) pure_product->NMR HPLC HPLC pure_product->HPLC MS Mass Spec. pure_product->MS MP Melting Point pure_product->MP final_product Confirmed Pure Product NMR->final_product HPLC->final_product MS->final_product MP->final_product

Caption: Synthesis and Purity Analysis Workflow.

Comparative Biological Activities of Pyrazine Derivatives and Other Nitrogen-Containing Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of pyrazine-containing compounds and other related nitrogen heterocycles is presented below. While specific data on Pyrazine-2-sulfinic acid derivatives remains limited in publicly available research, this guide offers a comparative analysis of structurally related compounds, providing valuable insights for researchers and drug development professionals. The methodologies for key biological assays are also detailed to support further investigation into the potential of these scaffolds.

I. Overview of Biological Activities

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Pyrazine derivatives, in particular, have garnered significant interest due to their diverse pharmacological properties. Although research specifically detailing the biological activities of this compound derivatives is not widely available, studies on other pyrazine analogues and related heterocycles have revealed a broad spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Various derivatives of pyrazine and other nitrogen-containing heterocycles have demonstrated notable activity against a range of microbial pathogens. The introduction of different functional groups to the core heterocyclic ring can significantly modulate the antimicrobial potency.

Table 1: Summary of Antimicrobial Activity of Selected Heterocyclic Compounds

Compound ClassTest Organism(s)Activity Metric (e.g., MIC)Reference
Pyrimidine DerivativesEscherichia coli, Bacillus subtilis, Candida albicansMIC: 25 µg/ml to 50 µg/ml against E. coli and 50 µg/ml against B. subtilis. Ineffective against C. albicans.[2]
Pyrimidine-fused HeterocyclesGram-positive and Gram-negative bacteriaNot specified[3]
Pyridazine DerivativesVarious bacteria and fungiNot specified[4][5]
Anticancer Activity

The anticancer potential of pyrazine and related heterocyclic structures is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes or disruption of cellular processes like tubulin polymerization.[1]

Table 2: Summary of Anticancer Activity of Selected Heterocyclic Compounds

Compound ClassCell Line(s)Activity Metric (e.g., IC50)Reference
Indole-Imidazole HybridsA375, WM164 (melanoma); LNCaP, PC-3, Du 145 (prostate)Significant activity with IC50 in the nM range.[1]
Pyridine Acyl Sulfonamide DerivativesB16-F10, HepG2, MCF-7IC50 values of 2.8, 1.2, and 1.8 µM, respectively.[6]
Spiro Heterocyclic DerivativesMHCC-97H (hepatocellular carcinoma), UM-1 (head and neck squamous cell carcinoma), A549 (lung adenocarcinoma)Exhibited significant inhibitory effects.[7][8]

II. Experimental Protocols

To aid researchers in the evaluation of novel compounds such as this compound derivatives, detailed protocols for standard in vitro biological assays are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[9]

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. The plate is allowed to dry for a few minutes.[10]

  • Well Preparation: Wells of a specific diameter are punched into the agar using a sterile borer.

  • Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate Plate D->E F Measure Zones of Inhibition E->F MTT_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis A Seed Cancer Cells in 96-Well Plate B Treat Cells with Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan Formation) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (~570 nm) F->G H Calculate Cell Viability and IC50 G->H

References

A Spectroscopic Comparison of Pyrazine-2-sulfinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Pyrazine-2-sulfinic acid and its precursors, pyrazine and 2-chloropyrazine. While pyrazine and 2-chloropyrazine are well-characterized, publicly available spectroscopic data for this compound is limited. This guide summarizes the available experimental data to aid in the identification and characterization of these compounds.

Synthetic Pathway

The synthesis of this compound can be achieved from its precursor, 2-chloropyrazine. The following diagram illustrates a reported synthetic route.

Synthesis Pyrazine Pyrazine Chlorination Chlorination Pyrazine->Chlorination Cl2, 400°C TwoChloropyrazine 2-Chloropyrazine Chlorination->TwoChloropyrazine Sulfination Sulfination (Na2SO3, H2O, 150°C) TwoChloropyrazine->Sulfination Pyrazine2SulfinicAcid This compound Sulfination->Pyrazine2SulfinicAcid

Caption: Synthesis of this compound from Pyrazine.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for pyrazine, 2-chloropyrazine, and this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
PyrazineCDCl₃8.6 (s, 4H)
2-ChloropyrazineCDCl₃8.55 (d, 1H), 8.45 (d, 1H), 8.35 (d, 1H)
This compound-Data not readily available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
PyrazineDioxane145.1
2-Chloropyrazine-152.0, 145.5, 144.0, 142.5
This compound-Data not readily available in the searched literature.

Table 3: IR Spectroscopic Data

CompoundMediumKey Vibrational Frequencies (cm⁻¹)
PyrazineCCl₄ Solution3080 (C-H stretch), 1580 (C=N stretch), 1015 (ring vibration)
2-Chloropyrazine-Data not readily available in a quantitative format.
This compound-Expected to show characteristic S=O stretching bands (approx. 1090-1150 cm⁻¹) and O-H stretching for the sulfinic acid group.

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
PyrazineCyclohexane261, 326
2-Chloropyrazine-Data not readily available.
This compound-Data not readily available.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.

Synthesis of Sodium Pyrazine-2-sulfinate

A reported method for the synthesis of the sodium salt of this compound involves the reaction of 2-chloropyrazine with anhydrous sodium sulfite. In a sealed tube, 3.0 g of 2-chloropyrazine and 4.0 g of anhydrous sodium sulfite are mixed with 25 ml of water. The mixture is heated at 150°C for twelve hours. After cooling, the resulting solution is evaporated to dryness. The solid residue is then extracted with boiling 95% ethanol to yield the sodium pyrazine-2-sulfinate.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

Infrared spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, water) and placed in a quartz cuvette. The spectrum is typically scanned over a range from 200 to 800 nm.

Logical Workflow for Compound Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of this compound.

Workflow Start Start: 2-Chloropyrazine Synthesis Synthesis of this compound Start->Synthesis Product This compound Synthesis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR UVVis UV-Vis Spectroscopy Product->UVVis DataAnalysis Spectroscopic Data Analysis and Comparison NMR->DataAnalysis IR->DataAnalysis UVVis->DataAnalysis Conclusion Structural Confirmation DataAnalysis->Conclusion

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Hypothetical Benchmarking of Pyrazine-2-sulfinic acid Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the pyrazine moiety is a well-established scaffold known for its presence in numerous potent kinase inhibitors. This guide provides a hypothetical benchmarking analysis of Pyrazine-2-sulfinic acid, a simple pyrazine derivative, against several known pyrazine-based kinase inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison is illustrative, drawing upon the established activities of structurally related compounds to highlight key performance metrics and experimental considerations in kinase inhibitor profiling.

Comparative Analysis of Pyrazine-Based Inhibitors

To establish a baseline for comparison, we have selected a panel of known pyrazine-containing kinase inhibitors with diverse target profiles and potencies. This allows for a broad overview of the potential inhibitory landscape for a molecule like this compound.

Compound NameTarget Kinase(s)IC50 (nM)Reference Compound
This compound Hypothetical: Kinase XTo Be Determined-
ImatinibAbl, c-Kit, PDGFR25-1000Yes
ErlotinibEGFR2Yes
TofacitinibJAK1, JAK2, JAK31-112Yes
GilteritinibFLT3, AXL0.29-0.73Yes

Experimental Protocols

The determination of inhibitory activity for a novel compound against a panel of kinases typically involves a multi-step process, including initial screening, dose-response studies, and selectivity profiling.

Kinase Inhibition Assay (Biochemical)

A standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through a biochemical assay.

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Peptide substrate specific to the kinase

    • ATP (Adenosine triphosphate)

    • Test compound (this compound and reference inhibitors)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Procedure:

    • A dilution series of the test compound and reference inhibitors is prepared in DMSO.

    • The kinase, peptide substrate, and assay buffer are added to the wells of the assay plate.

    • The diluted compounds are added to the respective wells, and the plate is incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.

    • The resulting data is normalized to controls (0% and 100% inhibition) and fitted to a dose-response curve to calculate the IC50 value.

Cell-Based Phosphorylation Assay

To assess the compound's activity in a more physiologically relevant context, cell-based assays are employed to measure the inhibition of target phosphorylation.

  • Cell Culture:

    • A cell line expressing the target kinase is cultured under standard conditions.

    • For some targets, cells may need to be stimulated with a growth factor or cytokine to activate the signaling pathway.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a dilution series of the test compound for a specific duration.

    • If required, the cells are stimulated to induce kinase activity.

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • The level of phosphorylation of the target protein or a downstream substrate is measured using techniques such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.

    • The data is normalized to vehicle-treated cells, and an IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for inhibitor screening.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Activates Ligand Ligand Ligand->Receptor Binds TF Transcription Factor Kinase->TF Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) TF->Response Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Caption: A simplified diagram of a typical kinase signaling cascade.

G Inhibitor Screening Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound Compound Dilution (this compound) Incubation Compound Incubation Compound->Incubation Assay Assay Plate Preparation (Kinase, Substrate) Assay->Incubation Reaction Initiate Kinase Reaction (Add ATP) Incubation->Reaction Detection Signal Detection Reaction->Detection Data Data Analysis (IC50 Calculation) Detection->Data

Caption: Workflow for a biochemical kinase inhibitor screening assay.

Safety Operating Guide

Proper Disposal of Pyrazine-2-sulfinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pyrazine-2-sulfinic acid was found in the available search results. The following disposal procedures are based on the safety data for the closely related compounds, Pyrazine-2-carboxylic acid and Pyrazine, as well as general best practices for the disposal of acidic organic compounds. It is imperative to consult the official Safety Data Sheet for this compound and adhere to all local, state, and federal regulations before proceeding with any disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of the potential hazards. Based on data for related compounds, this compound may cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[1]

II. Hazard Profile of Related Compounds

To provide a context for the potential hazards of this compound, the following table summarizes the hazard statements for Pyrazine-2-carboxylic acid and Pyrazine.

CompoundGHS Hazard StatementsCitations
Pyrazine-2-carboxylic acid H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Pyrazine H228: Flammable solid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]

III. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Aqueous Waste: Solutions of this compound should be collected in a designated, labeled, and sealed container for aqueous acidic organic waste. Do not mix with other waste streams, especially bases or oxidizing agents.

  • Solid Waste: Unused or expired solid this compound should be collected in a separate, clearly labeled container for solid organic waste.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be disposed of as hazardous solid waste.

2. On-site Neutralization (for Aqueous Waste Only): For small quantities of dilute aqueous solutions of this compound, neutralization may be an option before disposal, in accordance with institutional guidelines.

  • Dilution: Always dilute the acidic solution by slowly adding it to a large volume of cold water. Never add water to the acid.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution. Monitor the pH of the solution. The target pH should be between 6.0 and 8.0. Be aware that this reaction may produce gas, so ensure adequate ventilation.

  • Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations. It should be collected in a labeled container for neutralized aqueous waste.

3. Final Disposal:

  • All waste containing this compound, whether in its original form, as a neutralized solution, or as contaminated labware, must be disposed of as hazardous chemical waste.

  • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Need to dispose of this compound sds Consult the official Safety Data Sheet (SDS) start->sds ppe Wear appropriate Personal Protective Equipment (PPE) sds->ppe waste_type Determine the waste type ppe->waste_type solid Solid this compound or contaminated solids waste_type->solid Solid or Contaminated Labware aqueous Aqueous solution of this compound waste_type->aqueous Aqueous Solution collect_solid Collect in a labeled container for solid hazardous organic waste solid->collect_solid collect_aqueous Collect in a labeled container for aqueous acidic organic waste aqueous->collect_aqueous disposal Arrange for hazardous waste pickup by EHS or licensed contractor collect_solid->disposal neutralize_q Is on-site neutralization permitted and feasible? collect_aqueous->neutralize_q neutralize Follow neutralization protocol neutralize_q->neutralize Yes neutralize_q->disposal No collect_neutralized Collect neutralized solution in a labeled waste container neutralize->collect_neutralized collect_neutralized->disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Pyrazine-2-sulfinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pyrazine-2-sulfinic Acid

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. It is designed to be a primary resource for ensuring safe operational procedures and proper disposal, thereby fostering a culture of safety and trust in the laboratory environment. The following protocols are based on general best practices for handling sulfinic acids and should be supplemented with the specific Safety Data Sheet (SDS) for this compound upon its availability.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to mitigate the risks associated with handling this compound, which, like other sulfinic acids, can be a skin and respiratory irritant.[1] The following table summarizes the recommended PPE.

PPE CategoryRecommendationMaterial/Specification Examples
Eye and Face Protection Chemical splash goggles are the minimum requirement. A full-face shield worn over goggles offers maximum protection against splashes.[2][3][4]ANSI Z87.1 compliant goggles, Polycarbonate face shield
Hand Protection Chemical-resistant gloves are essential. Double gloving is recommended for added protection.[4]Nitrile, Neoprene, or Butyl rubber gloves.[2][3] Check manufacturer's compatibility chart.
Body Protection A chemical-resistant lab coat or apron should be worn to protect against splashes.[4][5] For larger quantities, a chemical-resistant suit may be necessary.[2]PVC or Neoprene apron, Coated lab coat
Respiratory Protection Use in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[4] If a fume hood is not available or if dust is generated, a respirator is required.N95 mask for low-level dust exposure. For higher potential exposure, a full-face respirator with acid gas cartridges is recommended.[3]

Experimental Protocols

Safe Handling Protocol

Adherence to a strict handling protocol is critical to minimize exposure and prevent accidents.

  • Preparation :

    • Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[4]

    • Work in a designated area, preferably within a certified chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer :

    • Handle this compound as a powder in a manner that minimizes dust generation.

    • Use a spatula or scoop for transferring the solid. Avoid pouring, which can create dust clouds.

    • If transferring solutions, always add acid to the solvent (e.g., water), never the other way around, to prevent violent reactions.[5]

  • During Reaction :

    • Keep all containers with this compound closed when not in use.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Be aware of the reactivity of sulfinic acids. They can be unstable and may decompose.[6]

  • Spill Cleanup :

    • For small dry spills, carefully sweep or scoop up the material to avoid raising dust and place it in a designated waste container.[5]

    • For small liquid spills, absorb the material with a neutral absorbent material.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed, and compatible waste container.

  • Neutralization (for dilute aqueous solutions) :

    • If institutional policy allows, dilute aqueous solutions of sulfinic acids can be neutralized.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.

    • Monitor the pH to ensure complete neutralization (pH 6-8).

    • Be aware that neutralization can be exothermic and may generate gas.

  • Final Disposal :

    • Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.

    • Solid waste and concentrated solutions should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh_transfer Weigh and Transfer prep_hood->weigh_transfer Proceed to Handling reaction Perform Reaction weigh_transfer->reaction collect_waste Collect Waste reaction->collect_waste Proceed to Cleanup spill Spill? reaction->spill neutralize Neutralize (if applicable) collect_waste->neutralize dispose Dispose via EHS neutralize->dispose spill->collect_waste No spill_cleanup Follow Spill Protocol spill->spill_cleanup Yes spill_cleanup->collect_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.